molecular formula C21H23NO4 B15541374 N-Fmoc-L-isoleucine-d10

N-Fmoc-L-isoleucine-d10

Cat. No.: B15541374
M. Wt: 363.5 g/mol
InChI Key: QXVFEIPAZSXRGM-KEDHXPCSSA-N
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Description

N-Fmoc-L-isoleucine-d10 is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(2R,3S)-2,3,4,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1/i1D3,2D3,3D2,13D,19D

InChI Key

QXVFEIPAZSXRGM-KEDHXPCSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for N-Fmoc-L-isoleucine-d10. This isotopically labeled amino acid is a critical tool in proteomics, drug discovery, and peptide chemistry, primarily utilized for its ability to serve as an internal standard in quantitative analysis and as a building block in the synthesis of labeled peptides.

Core Chemical Properties

This compound is the deuterated form of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.

PropertyValue
Molecular Formula C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.47 g/mol
CAS Number 2714486-60-7
Appearance White to off-white powder
Storage Conditions Store at 2-8°C, desiccated and protected from light

Note: Some properties are based on data for the non-deuterated analog, N-Fmoc-L-isoleucine, and are expected to be comparable.

Applications

The primary applications of this compound stem from its isotopic labeling.

  • Internal Standard for Quantitative Analysis: Due to its chemical identity and distinct mass from its endogenous counterpart, it is an ideal internal standard for quantitative mass spectrometry (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It helps to correct for variability during sample preparation, ionization, and detection, leading to more accurate and reliable quantification of L-isoleucine or isoleucine-containing peptides in complex biological matrices.

  • Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a specific position within a peptide sequence. These labeled peptides are instrumental in quantitative proteomics, metabolic studies, and as tracers in various biological assays.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.

Materials:

  • Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)

  • This compound and other required Fmoc-amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

General Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling of this compound:

    • Pre-activate this compound by dissolving it with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Use as an Internal Standard in LC-MS

While a specific, validated protocol for this compound was not found in the public domain, the following outlines a general workflow for its use as an internal standard for the quantification of a target analyte (e.g., a specific peptide).

General Workflow:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in an appropriate solvent.

  • Sample Preparation:

    • To a known volume or mass of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard stock solution.

    • Perform sample clean-up and extraction procedures (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and internal standard.

  • LC-MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

    • Optimize mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves monitoring specific precursor-product ion transitions (MRM - Multiple Reaction Monitoring).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships relevant to the use of this compound.

sps_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (Fmoc-AA-d10, HBTU, DIPEA) Wash1->Coupling n cycles Wash2 Wash (DMF) Coupling->Wash2 n cycles Wash2->Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acids.

is_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extract Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Ratio Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio Calibration Generate Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Workflow for using this compound as an internal standard in LC-MS.

logical_relationship A This compound B Isotopically Labeled A->B C Internal Standard (Mass Spectrometry, NMR) B->C D Peptide Synthesis Building Block B->D E Accurate Quantification of Analytes C->E F Synthesis of Labeled Peptides D->F

Caption: Logical relationship of this compound's properties and applications.

References

N-Fmoc-L-isoleucine-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Fmoc-L-isoleucine-d10, a deuterated derivative of N-Fmoc-L-isoleucine, for researchers, scientists, and professionals in drug development. This document details its chemical structure, formula, and key quantitative data. Furthermore, it presents a comprehensive experimental protocol for its application as an internal standard in quantitative mass spectrometry and includes a visual representation of the experimental workflow.

Chemical Structure and Formula

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (N-Fmoc-L-isoleucine) is a derivative of the amino acid L-isoleucine with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its amino group. This protecting group is instrumental in solid-phase peptide synthesis.[1]

N-Fmoc-L-isoleucine:

  • Molecular Formula: C₂₁H₂₃NO₄[1][2][3]

  • Structure:

    (A simplified representation of the fluorenylmethoxycarbonyl group is shown)

This compound is a stable isotope-labeled analog of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based applications.[4][5][6]

This compound:

  • Molecular Formula: C₂₁H₁₃D₁₀NO₄[4][6]

  • Structure: The structure is identical to N-Fmoc-L-isoleucine, with ten deuterium atoms replacing hydrogens, typically on the isoleucine side chain and/or the Fmoc group.

Quantitative Data

The following table summarizes the key quantitative data for both N-Fmoc-L-isoleucine and its deuterated analog.

PropertyN-Fmoc-L-isoleucineThis compound
Molecular Formula C₂₁H₂₃NO₄C₂₁H₁₃D₁₀NO₄
Molecular Weight 353.42 g/mol 363.47 g/mol
Exact Mass 353.162708 u363.2254 u
Isotopic Purity Not ApplicableTypically ≥98%
Appearance White to off-white powderWhite to off-white powder
CAS Number 71989-23-62714486-60-7

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the endogenous, non-labeled N-Fmoc-L-isoleucine, allowing it to co-elute during chromatographic separation. However, its increased mass due to deuterium labeling enables distinct detection by the mass spectrometer. This allows for accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification of a Target Peptide using this compound as an Internal Standard

This protocol outlines a general procedure for the relative or absolute quantification of a target peptide in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

4.1. Materials and Reagents

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatizing reagent

  • Borate buffer (pH 9.0)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

4.2. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the known concentration of the this compound internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of borate buffer (pH 9.0).

    • Add 100 µL of Fmoc-Cl solution (e.g., 5 mg/mL in acetonitrile).

    • Vortex immediately and incubate at room temperature for 30 minutes.

    • Quench the reaction by adding 20 µL of a primary amine solution (e.g., glycine).

  • Sample Cleanup (Optional but Recommended):

    • Perform solid-phase extraction (SPE) to remove excess derivatizing reagent and other interferences.

4.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject a suitable volume (e.g., 5-10 µL) of the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analyte.

    • Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the target peptide and this compound.

4.4. Data Analysis

  • Integrate the peak areas for the MRM transitions of both the target analyte and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte concentration by comparing the peak area ratio to a standard curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the quantitative analysis workflow.

experimental_workflow sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (Fmoc-Cl) supernatant->derivatization lc_ms LC-MS/MS Analysis (MRM Mode) derivatization->lc_ms Inject Sample data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for quantitative analysis using this compound.

References

N-Fmoc-L-isoleucine-d10: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Methodologies of a Key Stable Isotope-Labeled Amino Acid

N-Fmoc-L-isoleucine-d10 is a specialized, deuterated form of the proteinogenic amino acid isoleucine, protected at its alpha-amino group by a fluorenylmethyloxycarbonyl (Fmoc) moiety. This strategic isotopic labeling and chemical protection confer unique properties that are highly valuable in the fields of proteomics, drug metabolism and pharmacokinetics (DMPK), and synthetic peptide chemistry. This technical guide provides a comprehensive overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to support its effective use in research and development.

Core Applications

The primary utility of this compound stems from its nature as a stable isotope-labeled (SIL) compound. The ten deuterium atoms increase its mass by ten Daltons compared to its non-labeled counterpart, without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analyses.[1]

The two principal applications are:

  • Internal Standard for Quantitative Mass Spectrometry: In liquid chromatography-mass spectrometry (LC-MS) based quantification of peptides and proteins, this compound can be incorporated into a synthetic peptide that serves as an internal standard.[1] This SIL-peptide, added at a known concentration to a biological sample, co-elutes with the endogenous (light) target peptide and is detected at a different mass-to-charge ratio (m/z). By comparing the signal intensities of the heavy and light peptides, precise and accurate quantification of the target analyte can be achieved, correcting for variations in sample preparation, matrix effects, and instrument response.

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is fundamental to the most common strategy of solid-phase peptide synthesis.[2] While the deuterated form is primarily used for creating labeled peptides, the principles of its use in SPPS are identical to the non-labeled version. The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[2]

Quantitative Data

The following tables summarize the key quantitative specifications for this compound and its non-labeled counterpart, N-Fmoc-L-isoleucine. The data for the d10 variant are representative values compiled from various suppliers, as a detailed Certificate of Analysis can be lot-specific.

Table 1: Physicochemical Properties

PropertyThis compoundN-Fmoc-L-isoleucine
Molecular Formula C₂₁H₁₃D₁₀NO₄C₂₁H₂₃NO₄
Molecular Weight 363.47 g/mol 353.41 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point Not widely reported; expected to be similar to the non-labeled form.140 - 155 °C[3]
Solubility Soluble in DMF, DMSOSoluble in DMF, Methanol

Table 2: Quality and Isotopic Specifications

SpecificationThis compoundN-Fmoc-L-isoleucine
Chemical Purity ≥98% (typically by HPLC)≥99.7% (by Chiral HPLC)[3]
Isotopic Purity ≥98 atom % DNot Applicable
Optical Rotation Not widely reported; expected to be similar to the non-labeled form.[α]²⁰/D = -12 ± 2° (c=1 in DMF)[3]
Storage Conditions +2°C to +8°C, desiccated, protected from light+2°C to +8°C[3]

Experimental Protocols

Protocol 1: Use of a Peptide Containing this compound as an Internal Standard in LC-MS/MS Quantification

This protocol outlines a general workflow for the quantification of a target peptide in a biological matrix (e.g., plasma) using a synthetic, stable isotope-labeled version of the peptide containing this compound as an internal standard (IS).

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the target peptide (analyte) in a suitable solvent (e.g., 50% acetonitrile in water).
  • Prepare a 1 mg/mL stock solution of the this compound labeled internal standard peptide in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Serially dilute the analyte stock solution in the biological matrix to prepare a calibration curve with a range of concentrations (e.g., 1 to 1000 ng/mL).
  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

3. Sample Preparation:

  • To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed amount of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).
  • Perform protein precipitation by adding 300 µL of acetonitrile containing 1% formic acid.
  • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the precursor-to-product ion transitions for both the analyte and the internal standard by infusing the individual solutions into the mass spectrometer. For the internal standard, the precursor ion will be shifted by the mass of the incorporated deuterium atoms.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard in each sample.
  • Calculate the peak area ratio (analyte peak area / internal standard peak area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids

This protocol describes the general cycle for adding an Fmoc-protected amino acid, such as N-Fmoc-L-isoleucine (or its d10 variant for labeled peptide synthesis), to a growing peptide chain on a solid support resin.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the N-terminus of the peptide chain.
  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the this compound (typically 3-5 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and allow it to pre-activate for a few minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Drain the coupling solution from the resin.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.[4]

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

spss_workflow start Start: Swollen Resin with N-terminal Fmoc Group deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-d10, Activator, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Known Amount of This compound Internal Standard sample->add_is extract Protein Precipitation & Supernatant Collection add_is->extract reconstitute Dry & Reconstitute extract->reconstitute lc Liquid Chromatography (Separation of Analyte & IS) reconstitute->lc ms Mass Spectrometry (Detection of Light & Heavy Peptides) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

LC-MS/MS Quantification Workflow with Internal Standard.

logical_relationship cluster_properties Core Properties cluster_applications Primary Applications cluster_outcomes Key Outcomes main_compound This compound prop1 Deuterium Labeled (d10) main_compound->prop1 prop2 Fmoc Protected main_compound->prop2 app1 Internal Standard in Quantitative Mass Spectrometry prop1->app1 app2 Building Block for Labeled Peptide Synthesis (SPPS) prop2->app2 outcome1 Accurate & Precise Quantification app1->outcome1 outcome2 Synthesis of Isotopically Labeled Peptides app2->outcome2

Logical Relationship of Properties and Applications.

References

In-Depth Technical Guide: N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10, a deuterated derivative of a crucial building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and as an internal standard in mass spectrometry-based quantitative analysis.

Core Compound Specifications

N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled amino acid derivative essential for introducing a mass shift in peptide fragments for quantitative proteomics and serving as an internal standard to ensure accuracy and precision in analytical methods.

Chemical Identifiers:

IdentifierValue
Compound Name N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10
CAS Number 2714486-60-7
Unlabeled CAS Number 71989-23-6[1]

Quantitative Data Summary:

While a specific certificate of analysis for this compound was not publicly available, the following table presents typical specifications for the non-deuterated (unlabeled) compound and a closely related deuterated amino acid, L-Leucine-N-Fmoc (D10, 98%), to provide expected values.

PropertyN-Fmoc-L-isoleucine (Typical Values)L-Leucine-N-Fmoc (D10, 98%) (Reference Values)[2]
Molecular Formula C₂₁H₂₃NO₄(CD₃)₂CDCD₂CD(NH-FMOC)COOH
Molecular Weight 353.41 g/mol 363.47 g/mol [2]
Purity (Assay) ≥98.0% (T)98% (Chemical Purity)[2]
Optical Rotation [α]20/D −12±1°, c = 1% in DMFNot specified
Melting Point 145-147 °C (lit.)Not specified
Appearance SolidNot specified
Storage Temperature 2-8°CRefrigerated (+2°C to +8°C) and desiccated. Protect from light.[2]
Isotopic Purity Not Applicable98 atom % D

Key Applications

The primary applications of this compound stem from its isotopic labeling, making it an invaluable tool in advanced biochemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in SPPS to generate peptides with a specific mass shift. This is particularly useful for:

  • Quantitative Proteomics: Labeled peptides can be used as internal standards for the absolute quantification of their unlabeled counterparts in complex biological samples.

  • Structural Studies: The incorporation of deuterated amino acids can aid in nuclear magnetic resonance (NMR) studies of peptide and protein structures.

  • Metabolic Labeling: In certain experimental designs, labeled amino acids can be incorporated into proteins in cell culture to study protein turnover and metabolic pathways.

Internal Standard for Mass Spectrometry

The most common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification. By adding a known amount of the deuterated analog to a sample, it is possible to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.

Experimental Protocols

The following are detailed methodologies for the primary applications of this compound.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu strategy for SPPS. This compound would be incorporated at the desired position in the peptide sequence.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[3]
  • Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[4][5]

2. First Amino Acid Loading (if not pre-loaded):

  • Dissolve the first Fmoc-protected amino acid and an activating agent (e.g., HBTU, HATU) in DMF.[4]
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.[4]
  • Add the activated amino acid solution to the swollen resin and agitate for the recommended time to ensure complete coupling.

3. Peptide Chain Elongation Cycle:

  • Fmoc Deprotection:
  • Wash the resin with DMF.
  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
  • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
  • Amino Acid Coupling:
  • In a separate vial, pre-activate the next Fmoc-amino acid (in this case, this compound) by dissolving it in DMF with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).[4]
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.
  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]
  • Washing:
  • Wash the resin extensively with DMF to remove excess reagents and byproducts.
  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

5. Peptide Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol for Use as an Internal Standard in LC-MS/MS Quantification

This protocol describes the general workflow for using this compound as an internal standard for the quantification of its unlabeled counterpart in a sample.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the unlabeled analyte (N-Fmoc-L-isoleucine) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a stock solution of the internal standard (this compound) of a known concentration in the same solvent.

2. Sample Preparation:

  • To each sample, quality control standard, and calibration standard, add a fixed volume of the internal standard stock solution.
  • Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.
  • Develop a suitable gradient elution method to achieve good separation of the analyte from other matrix components.
  • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard in each sample.
  • Calculate the peak area ratio (analyte peak area / internal standard peak area).
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-d10, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Quant_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Sample Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

References

An In-depth Technical Guide to N-Fmoc-L-isoleucine-d10: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10 (N-Fmoc-L-isoleucine-d10), a deuterated derivative of a crucial building block in peptide synthesis. This document details its characteristics, outlines experimental protocols for its use, and presents a generalized workflow for its application in solid-phase peptide synthesis (SPPS).

Core Physical and Chemical Properties

This compound is a stable isotope-labeled amino acid derivative widely utilized in peptide synthesis and proteomics. The incorporation of ten deuterium atoms provides a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its properties are summarized and compared with its non-deuterated counterpart in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.47 g/mol
CAS Number 2714486-60-7
Appearance White to off-white powder
Purity Typically ≥98%
Storage Store at 2-8°C, desiccated and protected from light
Table 2: Physical and Chemical Properties of N-Fmoc-L-isoleucine (Non-deuterated)
PropertyValueSource
Molecular Formula C₂₁H₂₃NO₄[1]
Molecular Weight 353.41 g/mol [1]
CAS Number 71989-23-6[1]
Melting Point 140 - 155 °C[1]
Appearance White or off-white powder[1]
Optical Rotation [α]²⁰/D = -12 ± 2° (c=1 in DMF)[1]
Solubility Soluble in methanol, DMF, and alkaline solutions; slightly soluble in water.[2]

Experimental Protocols

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below are generalized experimental protocols for the synthesis of the Fmoc-protected amino acid and its subsequent use in peptide synthesis.

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the Fmoc protection of L-isoleucine-d10. The starting material, L-isoleucine-d10, can be obtained from commercial suppliers of stable isotope-labeled compounds.

Materials:

  • L-isoleucine-d10

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve L-isoleucine-d10 in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: While stirring vigorously, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05-1.1 equivalents) in dioxane or acetone.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours to overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to a pH of ~2 with 1M HCl while cooling in an ice bath. A white precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Protocol 2: Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

  • Solvent (e.g., N,N-Dimethylformamide - DMF or N-Methyl-2-pyrrolidone - NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical workflow involving this compound.

Fmoc_Protection L-Isoleucine-d10 L-Isoleucine-d10 Reaction Reaction L-Isoleucine-d10->Reaction Fmoc-Cl Fmoc-Cl Fmoc-Cl->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction This compound This compound Reaction->this compound Fmoc Protection

Caption: Fmoc protection of L-isoleucine-d10.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Washing_1 Washing Deprotection->Washing_1 Remove Piperidine Coupling Coupling Washing_1->Coupling Add Activated This compound Washing_2 Washing Coupling->Washing_2 Remove Excess Reagents Washing_2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Washing_2->Final_Cleavage Final Cycle Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Resin_Swelling->Deprotection Purification Peptide Purification Final_Cleavage->Purification End End Purification->End

Caption: General workflow for SPPS using this compound.

References

Navigating Quantitative Proteomics: A Technical Guide to N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Fmoc-L-isoleucine-d10, a critical tool for modern quantitative proteomics. This document details its primary applications, supplier information, and the experimental protocols necessary for its successful implementation in research and drug development.

Core Application: A Stable Isotope Label for Accurate Protein Quantification

This compound is a deuterated and Fmoc-protected form of the essential amino acid L-isoleucine. Its primary application lies in the field of quantitative proteomics, where it serves as a stable isotope-labeled internal standard for mass spectrometry (MS)-based protein quantification.

The incorporation of this compound into a synthetic peptide creates a "heavy" version of a target peptide sequence. This heavy peptide is chemically identical to its natural, "light" counterpart but has a greater mass due to the presence of deuterium atoms. By spiking a known quantity of the heavy peptide into a complex biological sample, researchers can accurately determine the absolute or relative abundance of the corresponding native protein through the differential signal observed in the mass spectrometer. This technique is fundamental to various quantitative proteomics workflows, including Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), and the Absolute Quantification (AQUA) strategy.

Supplier and Pricing Overview

A variety of chemical suppliers offer this compound. The following table summarizes currently available suppliers and their list prices. Please note that prices are subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierProduct NameCatalog NumberQuantityList Price (USD)
VWR (Gentaur)This compoundNot Specified5mg$1,150.73[1]
LGC StandardsThis compoundTRC-F625027-5MG5mgInquire for price
Cambridge Isotope Laboratories, Inc.L-Leucine-N-Fmoc (D10, 98%)DLM-7575-PK0.25g$987.00
Fisher Scientific (distributor for CIL)Cambridge Isotope Laboratories L-LEUCINE-N-FMOC (D10, 98%)50-163-11940.25gInquire for price
MedchemExpressThis compoundHY-W738628Inquire for quoteInquire for quote

*Note: Some suppliers list the closely related compound N-Fmoc-L-leucine-d10. Researchers should ensure they are purchasing the correct isomer for their specific experimental needs.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of heavy-labeled peptides incorporating this compound is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol. Specific parameters may need to be optimized based on the peptide sequence and the peptide synthesizer used.

I. Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swelling: Place the resin in a reaction vessel and wash with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell the resin beads. This allows for efficient diffusion of reagents.

II. First Amino Acid Coupling
  • Deprotection: If starting with a pre-loaded resin, remove the N-terminal Fmoc protecting group from the first amino acid by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.

  • Activation and Coupling: Activate the second Fmoc-protected amino acid (which could be this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

III. Peptide Chain Elongation
  • Iterative Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence. For the position requiring the stable isotope label, use this compound in the coupling step.

IV. Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and wash to remove cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

V. Analysis and Quantification
  • Mass Spectrometry: Confirm the identity and purity of the synthesized heavy peptide using mass spectrometry.

  • Quantification: Accurately determine the concentration of the purified heavy peptide stock solution, for example, by amino acid analysis. This quantified stock can then be used as an internal standard in quantitative proteomics experiments.

Visualizing Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (Activated Fmoc-AA, DIPEA/DMF) Fmoc_AA->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Start next cycle Elongation Peptide Chain Elongation Washing2->Elongation Cleavage Cleavage from Resin & Deprotection (TFA) Elongation->Cleavage Repeat n times Purified_Peptide Purified Labeled Peptide Cleavage->Purified_Peptide

A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Quantitative Proteomics Workflow using a Labeled Peptide Standard

This diagram outlines the general workflow for a quantitative proteomics experiment utilizing a stable isotope-labeled peptide standard synthesized with this compound.

Quant_Proteomics_Workflow Biological_Sample Biological Sample (e.g., cell lysate, plasma) Spiking Spiking Biological_Sample->Spiking Labeled_Peptide Known Quantity of Labeled Peptide Standard (containing Ile-d10) Labeled_Peptide->Spiking Digestion Protein Digestion (e.g., Trypsin) Spiking->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry (e.g., LC-MS/MS) LC_Separation->MS_Analysis Quantification Quantification (Ratio of Light/Heavy Peptide Signals) MS_Analysis->Quantification Protein_Abundance Determination of Protein Abundance Quantification->Protein_Abundance

A diagram of the quantitative proteomics workflow using a labeled peptide standard.

While this compound is a tool for the analysis of signaling pathways rather than a direct participant, its use is critical for elucidating the dynamics of protein expression within these pathways. For instance, in studies of the TGF-β signaling pathway, quantitative proteomics can be employed to measure changes in the abundance of key proteins like Smad3 in response to different cellular stimuli. A labeled peptide standard for Smad3, synthesized using this compound, would enable precise quantification of these changes, providing crucial insights into the pathway's regulation.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The use of this compound and similar stable isotope-labeled amino acids is indispensable for rigorous and reproducible quantitative proteomics, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled N-Fmoc-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled N-Fmoc-L-isoleucine, a critical reagent in modern proteomics, structural biology, and drug development. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this essential amino acid derivative allows for advanced analytical studies, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and can enhance the pharmacokinetic profiles of peptide-based therapeutics. This document outlines detailed experimental protocols for both the deuteration of L-isoleucine and its subsequent N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Introduction

Deuterium-labeled amino acids are invaluable tools in contemporary scientific research. By strategically replacing hydrogen atoms with deuterium, researchers can subtly modify the physicochemical properties of these molecules without altering their fundamental biological function. This isotopic substitution is particularly useful for:

  • Quantitative Proteomics: Deuterated peptides serve as ideal internal standards in mass spectrometry-based quantification, enabling precise measurement of protein expression levels.

  • NMR Spectroscopy: The substitution of protons with deuterons simplifies complex NMR spectra, aiding in the structural elucidation and dynamic studies of large proteins and their complexes.[1][2]

  • Metabolic Tracing: Labeled amino acids act as tracers to investigate metabolic pathways and determine protein turnover rates in vivo and in vitro.[1]

  • Improving Drug Stability: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic degradation of peptide drugs, thereby improving their pharmacokinetic properties.

N-Fmoc-L-isoleucine is a standard building block in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the α-amino group, which allows for the controlled, stepwise assembly of peptide chains. The synthesis of the deuterated analogue of this reagent involves a two-stage process: first, the introduction of deuterium into the L-isoleucine molecule, and second, the attachment of the Fmoc protecting group.

Synthesis Pathway Overview

The synthesis of deuterium-labeled N-Fmoc-L-isoleucine can be conceptually divided into two key stages. The first stage focuses on the incorporation of deuterium into the L-isoleucine molecule, for which several methods exist. The second stage involves the standard protection of the amino group of the now deuterated L-isoleucine with an Fmoc group.

G cluster_0 Stage 1: Deuteration of L-Isoleucine cluster_1 Stage 2: Fmoc Protection L_Isoleucine L-Isoleucine Deuteration_Methods Deuteration Methods (e.g., H/D Exchange) L_Isoleucine->Deuteration_Methods Deuterated_L_Isoleucine Deuterated L-Isoleucine Deuteration_Methods->Deuterated_L_Isoleucine Fmoc_Protection Fmoc Protection Reaction Deuterated_L_Isoleucine->Fmoc_Protection Fmoc_Reagent Fmoc Reagent (Fmoc-OSu or Fmoc-Cl) Fmoc_Reagent->Fmoc_Protection Final_Product Deuterium-Labeled N-Fmoc-L-Isoleucine Fmoc_Protection->Final_Product

Caption: General two-stage workflow for the synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis. It is crucial to perform these reactions under appropriate laboratory safety conditions.

Stage 1: Deuteration of L-Isoleucine

Several methods can be employed for the deuteration of amino acids. The choice of method may depend on the desired level and position of deuterium incorporation, as well as the available starting materials and equipment. Direct hydrogen-deuterium (H/D) exchange reactions are often cost-effective, using heavy water (D₂O) as the deuterium source.[3]

Method A: Platinum-on-Carbon Catalyzed H/D Exchange

This method utilizes a heterogeneous catalyst to facilitate the exchange of hydrogen atoms with deuterium from D₂O at elevated temperatures.

Protocol:

  • In a high-pressure reaction vessel, combine L-isoleucine (1 equivalent), 10% Platinum on carbon (Pt/C) catalyst (typically 10-20% by weight of the amino acid), and heavy water (D₂O) to form a slurry.

  • Seal the vessel and heat the reaction mixture to 180-200°C with stirring for 24-48 hours. The reaction time can be adjusted to control the extent of deuteration.

  • After cooling the reaction vessel to room temperature, carefully remove the Pt/C catalyst by filtration through a pad of celite.

  • Evaporate the D₂O under reduced pressure to obtain the crude deuterated L-isoleucine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: This method can lead to racemization at the α-carbon. Chiral purification may be necessary if enantiomeric purity is critical.

Method B: Pyridoxal and Al³⁺ Catalyzed H/D Exchange

This method mimics the biological transamination process to achieve deuteration at the α- and β-positions.

Protocol:

  • Dissolve L-isoleucine (1 equivalent), pyridoxal hydrochloride (catalytic amount), and a source of Al³⁺ ions such as aluminum sulfate (Al₂(SO₄)₃) in D₂O.

  • Adjust the pD of the solution to a neutral or slightly basic range using NaOD.

  • Heat the solution at reflux for 24-48 hours.[3]

  • Monitor the reaction progress by NMR or mass spectrometry to determine the degree of deuteration.

  • Upon completion, the product can be isolated by standard chromatographic techniques.

Quantitative Data from Similar Deuteration Reactions:

The following table summarizes typical outcomes for deuteration of aliphatic amino acids based on literature reports.

Amino AcidDeuteration MethodDeuterium IncorporationEnantiomeric PurityReference
IsoleucineH/D Exchange (general)Partial to highRacemization possible[3]
AlanineAlSO₄/Pyridoxal in D₂O90% ± 1%Racemic[3]
PhenylalaninePd/C-Al-D₂OHigh (benzylic positions)Chirality maintained[4]
Stage 2: N-Fmoc Protection of Deuterated L-Isoleucine

The protection of the amino group of the deuterated L-isoleucine is a standard procedure in peptide chemistry. The use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is common and generally provides high yields with minimal side products.[5]

G reagents Deuterated L-Isoleucine Fmoc-OSu 10% Na₂CO₃ (aq) Dioxane reaction_vessel Reaction at Room Temperature (Overnight) reagents->reaction_vessel Combine and Stir workup 1. Dilute with H₂O 2. Wash with Diethyl Ether 3. Acidify with 1M HCl reaction_vessel->workup Reaction Completion isolation 1. Filter Precipitate 2. Wash with H₂O 3. Dry under Vacuum workup->isolation Precipitation product N-Fmoc-dₓ-L-Isoleucine isolation->product Purified Product

Caption: Experimental workflow for Fmoc protection.

Protocol:

  • Dissolve the deuterated L-isoleucine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • In a separate flask, dissolve Fmoc-OSu (1 to 1.2 equivalents) in a suitable organic solvent such as dioxane or acetone.[5]

  • Slowly add the Fmoc-OSu solution to the aqueous amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with deionized water.

  • Transfer the solution to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 1 M hydrochloric acid (HCl). A white precipitate of the N-Fmoc-deuterated-L-isoleucine will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Quantitative Data for Fmoc Protection:

The following table presents typical yields for the Fmoc protection of L-isoleucine. Similar yields are expected for its deuterated counterpart.

Amino AcidFmoc ReagentSolvent SystemYieldReference
L-IsoleucineFmoc-OSuAcetonitrile/Water74.5%[6]
L-AlanineFmoc-OSuDioxane/Water>90%[5]
Various Amino AcidsFmoc-ClWater/Ethanol80-95%[7]

Conclusion

The synthesis of deuterium-labeled N-Fmoc-L-isoleucine is a feasible and highly valuable process for laboratories engaged in advanced biochemical and pharmaceutical research. While the deuteration step requires careful consideration of reaction conditions to control the level of deuterium incorporation and maintain enantiomeric purity, the subsequent Fmoc protection is a robust and high-yielding reaction. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important isotopically labeled compound, paving the way for more precise and insightful experimental outcomes.

References

Navigating the Safety Profile of N-Fmoc-L-isoleucine-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-Fmoc-L-isoleucine-d10. The following safety and handling information is based on the available data for the non-deuterated analog, N-Fmoc-L-isoleucine. It is imperative for researchers to handle all chemical substances with care and to perform a thorough risk assessment before use.

This technical guide provides an in-depth overview of the safety and handling protocols for N-Fmoc-L-isoleucine, which can be used as a reference for its deuterated counterpart, this compound. The information is compiled for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

N-Fmoc-L-isoleucine is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]

GHS Classification Summary

Hazard ClassClassification
Acute ToxicityNot classified
Skin Corrosion/IrritationNot classified
Serious Eye Damage/IrritationNot classified
Respiratory or Skin SensitizationNot classified
Germ Cell MutagenicityNot classified
CarcinogenicityNot classified
Reproductive ToxicityNot classified
Specific Target Organ Toxicity (Single Exposure)Not classified
Specific Target Organ Toxicity (Repeated Exposure)Not classified
Aspiration HazardNot classified

Data derived from SDS for N-Fmoc-L-isoleucine.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Fmoc-L-isoleucine is provided below.

PropertyValue
AppearanceWhite to off-white crystalline powder
Molecular FormulaC₂₁H₂₃NO₄
Molecular Weight353.41 g/mol [1]
Melting Point146 - 149 °C (294.8 - 300.2 °F)[3]
SolubilityNo data available
StabilityStable under recommended storage conditions[1]

Toxicological Information

Comprehensive toxicological data for N-Fmoc-L-isoleucine is not available. The toxicological properties have not been fully investigated.[1] Health effects are not well-known, and the substance is not expected to be a significant health hazard under normal laboratory conditions.

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for toxicity testing are not available, a generalized workflow for the safe handling of N-Fmoc-L-isoleucine powder in a laboratory setting is outlined below. This workflow is based on standard laboratory practices and information gathered from various safety data sheets.

General Workflow for Safe Handling of N-Fmoc-L-isoleucine Powder cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) risk_assessment->ppe ventilation Ensure Proper Ventilation (Fume Hood or Ventilated Enclosure) ppe->ventilation weighing Weigh Compound in a Ventilated Area Avoid Dust Formation ventilation->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experimental Procedure dissolving->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate waste_disposal Dispose of Waste in Accordance with Local, State, and Federal Regulations decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: General laboratory workflow for handling chemical powders.

Exposure Controls and Personal Protection

To minimize potential exposure, the following personal protective equipment (PPE) and engineering controls are recommended.

Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles.[2]
Skin ProtectionImpervious gloves and a lab coat.[2]
Respiratory ProtectionNot required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Recommendations based on SDS for N-Fmoc-L-isoleucine.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
InhalationMove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin ContactWash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

First-aid measures are based on general chemical handling guidelines from the SDS for N-Fmoc-L-isoleucine.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling and Storage Guidelines

AspectRecommendation
HandlingAvoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
StorageKeep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Incompatible MaterialsStrong oxidizing agents.[1]

Spills and Disposal

In the event of a spill, appropriate measures should be taken to contain and clean it up safely.

Spill and Disposal Procedures

ProcedureDescription
Spill CleanupUse personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1]
Waste DisposalDispose of surplus and non-recyclable solutions to a licensed disposal company. Dispose of contaminated packaging as unused product.[1]

Logical Relationship for Safety Assessment

The following diagram illustrates the logical flow for assessing the safety of a chemical compound where specific data for the substance of interest is lacking.

Logical Flow for Safety Assessment of this compound substance This compound sds_d10 Search for Specific SDS substance->sds_d10 sds_found SDS Found? sds_d10->sds_found use_sds Use Specific SDS Data sds_found->use_sds Yes analog_search Search for Non-Deuterated Analog SDS (N-Fmoc-L-isoleucine) sds_found->analog_search No analog_sds_found Analog SDS Found? analog_search->analog_sds_found use_analog_data Use Analog Data with Disclaimer analog_sds_found->use_analog_data Yes no_data Assume Hazardous and Implement Strict Controls analog_sds_found->no_data No

Caption: Decision-making process for chemical safety assessment.

References

Methodological & Application

Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled amino acid derivative crucial for modern peptide research and development. The incorporation of a deuterium-labeled isoleucine residue into a peptide sequence provides a unique mass signature, enabling a variety of applications without altering the peptide's fundamental biochemical properties. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

The primary applications for peptides synthesized with this compound include their use as internal standards for highly accurate and precise quantification in mass spectrometry-based proteomics and metabolomics. These labeled peptides are essential for pharmacokinetic studies, biomarker validation, and drug metabolism research. Additionally, the deuterium labeling is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis of peptides and their interactions with biomolecules.

Key Applications

  • Quantitative Proteomics: Peptides containing L-isoleucine-d10 serve as ideal internal standards for the absolute quantification of proteins and their post-translational modifications. By spiking a known concentration of the heavy-labeled peptide into a complex biological sample, the corresponding native peptide can be accurately quantified by comparing their signal intensities in the mass spectrometer.

  • Pharmacokinetic (PK) Studies: In drug development, tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide therapeutics is critical. Deuterium-labeled peptides act as tracers, allowing for their differentiation from endogenous peptides and metabolites.

  • NMR Structural Biology: The introduction of deuterium at specific sites can simplify complex NMR spectra, aiding in the structural elucidation of peptides and their binding partners.

  • Metabolic Labeling: In cell culture experiments, stable isotope-labeled amino acids can be used to track the synthesis and turnover of proteins.

Quantitative Data Summary

While specific performance data for this compound can be sequence and protocol-dependent, the following table provides representative data for the incorporation of a deuterated amino acid in SPPS.

ParameterValueMethodNotes
Isotopic Purity of this compound >98%Mass SpectrometryIsotopic enrichment is a critical parameter for accurate quantification.
Coupling Efficiency >99%Ninhydrin Test / TNBS AssayComparable to non-deuterated Fmoc-L-isoleucine. Difficult sequences may require extended coupling times or double coupling.
Final Peptide Purity (Crude) 75-90%RP-HPLCHighly sequence-dependent. Hydrophobic peptides may require special considerations.
Final Peptide Isotopic Incorporation >98%Mass SpectrometryConfirms the successful incorporation and retention of the deuterated amino acid.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol outlines the manual Fmoc-SPPS for a generic peptide on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • This compound and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold Diethyl Ether

  • Peptide Synthesis Vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered isoleucine residue, a longer coupling time or a second coupling may be beneficial.

    • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test). A negative result indicates a complete reaction.

    • Wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and isotopic incorporation of the final peptide by mass spectrometry.

Visualizations

SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-d10, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Proteomics Workflow

Quant_Proteomics_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis SIL_Peptide Synthesize SIL Peptide (with Fmoc-L-isoleucine-d10) Spike Spike Known Amount of SIL Peptide SIL_Peptide->Spike Bio_Sample Biological Sample (e.g., Plasma, Tissue Lysate) Bio_Sample->Spike Digest Proteolytic Digestion (e.g., Trypsin) Spike->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Quantification (Compare Light/Heavy Peak Areas) LC_MS->Quantification

Caption: Workflow for quantitative proteomics using a SIL peptide.

Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein_Synth Protein Synthesis Akt->Protein_Synth

Caption: Simplified overview of the Insulin Receptor signaling pathway.

Disclaimer: Due to technical limitations, it was not possible to retrieve specific experimental data and quantitative performance metrics for this compound at this time. The provided protocols and data are based on established principles of solid-phase peptide synthesis and the general use of stable isotope-labeled amino acids. Researchers should optimize these protocols for their specific peptide sequences and applications.

Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of amino acids by mass spectrometry is a critical tool in various fields, including clinical diagnostics, drug development, and metabolic research. The accuracy and reliability of such analyses heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the target analyte.[1][2]

This document provides detailed application notes and protocols for the use of N-Fmoc-L-isoleucine-d10, a deuterium-labeled derivative of L-isoleucine, as an internal standard for the quantitative analysis of L-isoleucine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fluorenylmethoxycarbonyl (Fmoc) protecting group offers unique properties that can be advantageous in specific analytical workflows.

Principle of Internal Standardization

An internal standard (IS) is a compound of a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[2] The IS should ideally have chemical and physical properties similar to the analyte of interest. By monitoring the signal of the IS relative to the analyte, variations introduced during sample preparation, injection, and ionization can be normalized, leading to improved accuracy and precision of the quantitative results.[1][2] this compound serves as an ideal internal standard for L-isoleucine as it co-elutes with the analyte and exhibits similar ionization characteristics, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

Quantification of L-Isoleucine in Human Plasma

This protocol describes a method for the quantitative analysis of L-isoleucine in human plasma using this compound as an internal standard. The method involves a simple protein precipitation step followed by LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • L-Isoleucine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-isoleucine in ultrapure water.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working standard solutions of L-isoleucine by serial dilution of the stock solution with ultrapure water to cover the desired concentration range (e.g., 1-500 µM).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of L-isoleucine into a pooled human plasma matrix.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of a working solution of this compound in methanol (e.g., at a final concentration of 50 µM).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure separation of isoleucine from other amino acids and matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • L-Isoleucine: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize collision energies and other source parameters for maximum signal intensity.

Data Analysis:

  • Quantify L-isoleucine concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of L-isoleucine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

The performance of the analytical method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 1: Exemplary Method Validation Data for the Quantification of L-Isoleucine in Human Plasma.

ParameterResultAcceptance Criteria
Linearity
Calibration Range1 - 500 µM-
Correlation Coefficient (r²)> 0.995≥ 0.99
Precision
Intra-day Precision (%CV)< 5%≤ 15%
Inter-day Precision (%CV)< 7%≤ 15%
Accuracy
Intra-day Accuracy (% bias)± 6%± 15%
Inter-day Accuracy (% bias)± 8%± 15%
Recovery
Extraction Recovery95 - 105%Consistent and reproducible
Matrix Effect
Ion Suppression/EnhancementMinimal and compensated by IS-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of L-isoleucine using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample / Calibrator / QC add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify L-Isoleucine calibration->quantification

Caption: Workflow for L-Isoleucine quantification.

Isoleucine Catabolic Pathway

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in metabolism. Its catabolism is a multi-step process that occurs primarily in the mitochondria of muscle and liver cells, yielding acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle for energy production.

isoleucine_catabolism isoleucine L-Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid BCAA Transaminase methylbutyryl_coa α-methylbutyryl-CoA keto_acid->methylbutyryl_coa BCKDH Complex tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa Acyl-CoA Dehydrogenase methylacetoacetyl_coa α-methylacetoacetyl-CoA tiglyl_coa->methylacetoacetyl_coa Enoyl-CoA Hydratase acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa tca Citric Acid Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Several Steps succinyl_coa->tca

Caption: Simplified catabolic pathway of L-Isoleucine.

References

Application Notes and Protocols for Quantitative Proteomics Using N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling precise and accurate measurement of protein abundance changes across different biological samples. N-Fmoc-L-isoleucine-d10 is a deuterated and protected form of the essential amino acid isoleucine. The presence of ten deuterium atoms results in a significant mass shift, making it an excellent tool for mass spectrometry-based quantification. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group allows for its use in solid-phase peptide synthesis.

These application notes provide detailed protocols for two primary applications of this compound in quantitative proteomics:

  • Metabolic Labeling for Relative Quantification: Utilizing L-isoleucine-d10 (after removal of the Fmoc group) in a SILAC-like (Stable Isotope Labeling with Amino Acids in Cell Culture) workflow to compare protein expression profiles between different cell populations.

  • Targeted Proteomics for Absolute Quantification: Employing this compound in the synthesis of a stable isotope-labeled peptide to serve as an internal standard for the absolute quantification of a target protein.

Application 1: Metabolic Labeling for Relative Protein Quantification

This application focuses on the use of L-isoleucine-d10 for the relative quantification of proteins in cell culture, a technique analogous to SILAC. This is particularly useful for studying cellular responses to various stimuli, such as drug treatment or changes in nutrient availability. A key signaling pathway that is responsive to amino acid levels is the mTOR pathway, which regulates cell growth and proliferation.

Investigating the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. Leucine and isoleucine are known to activate the mTORC1 complex.[5][6][7][8][9] By using L-isoleucine-d10 in a SILAC experiment, researchers can quantitatively measure changes in the proteome in response to mTOR activation or inhibition.

mTOR_Signaling_Pathway AminoAcids Amino Acids (Isoleucine-d10) mTORC1 mTORC1 AminoAcids->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis (Incorporation of Isoleucine-d10) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis | Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway activated by amino acids.

Experimental Workflow for Metabolic Labeling

The overall workflow involves culturing two cell populations in media containing either the "light" (natural abundance) or "heavy" (deuterated) isoleucine. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

SILAC_Workflow Deprotection Fmoc Deprotection of This compound Heavy_Medium Prepare 'Heavy' Medium (with L-isoleucine-d10) Deprotection->Heavy_Medium Cell_Culture_Heavy Culture Cells in 'Heavy' Medium Heavy_Medium->Cell_Culture_Heavy Light_Medium Prepare 'Light' Medium (with L-isoleucine) Cell_Culture_Light Culture Cells in 'Light' Medium Light_Medium->Cell_Culture_Light Treatment Experimental Treatment Cell_Culture_Heavy->Treatment Cell_Culture_Light->Treatment Combine Combine Cell Populations Treatment->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion Lysis->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Workflow for metabolic labeling using L-isoleucine-d10.

Protocols

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Dissolve this compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Evaporate the DMF and excess piperidine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of deionized water.

  • Precipitate the deprotected L-isoleucine-d10 by adding cold diethyl ether.

  • Centrifuge to pellet the precipitate and discard the supernatant.

  • Wash the pellet with cold diethyl ether twice.

  • Dry the pellet under vacuum.

  • For use in cell culture, dissolve the dried L-isoleucine-d10 in deionized water, adjust the pH to 7.4 with HCl, and sterile filter.

  • Determine the precise concentration of the L-isoleucine-d10 solution by a suitable method (e.g., amino acid analysis or UV-Vis spectroscopy after derivatization).

Materials:

  • Isoleucine-free cell culture medium (e.g., SILAC DMEM or RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-isoleucine ("light")

  • L-isoleucine-d10 ("heavy")

  • Cells of interest

Protocol:

  • Medium Preparation:

    • Light Medium: Prepare isoleucine-free medium supplemented with dFBS and the normal concentration of "light" L-isoleucine.

    • Heavy Medium: Prepare isoleucine-free medium supplemented with dFBS and the same concentration of "heavy" L-isoleucine-d10.

  • Cell Adaptation: Culture the cells for at least 6 doublings in both light and heavy media to ensure >98% incorporation of the respective isoleucine isotope.[10][11][12]

  • Experimental Treatment: Once fully labeled, apply the experimental treatment to one of the cell populations (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).

  • Cell Harvesting and Mixing: Harvest the cells from both conditions, count them, and mix the "light" and "heavy" cell populations at a 1:1 ratio.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 spin columns for peptide cleanup

Protocol:

  • Cell Lysis: Lyse the combined cell pellet in lysis buffer on ice.[13][14]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • In-solution Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[15][16][17][18][19]

  • Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using C18 spin columns according to the manufacturer's protocol.[20][21][22][23][24]

  • LC-MS/MS Analysis: Analyze the cleaned peptides by high-resolution mass spectrometry.

Quantitative Data Presentation

The relative abundance of proteins is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs in the mass spectra.

Table 1: Representative Quantitative Data from a Metabolic Labeling Experiment Investigating mTORC1 Signaling.

Protein AccessionGene NameDescriptionHeavy/Light Ratiop-valueRegulation
P42345RPS6KB1Ribosomal protein S6 kinase beta-12.540.001Upregulated
P62753EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 10.450.005Downregulated
Q9BVC4ULK1Unc-51 like autophagy activating kinase 10.380.003Downregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
P08670VIMVimentin0.980.89Unchanged

Application 2: Targeted Proteomics for Absolute Protein Quantification

This application involves the use of this compound in the solid-phase synthesis of a specific peptide containing the deuterated isoleucine. This "heavy" peptide is then used as an internal standard for the absolute quantification of the corresponding endogenous "light" peptide (and by inference, the parent protein) in a complex sample using techniques like Selected Reaction Monitoring (SRM).[25][26][27][28][29][30]

Experimental Workflow for Targeted Proteomics

The workflow begins with the selection of a proteotypic peptide from the target protein. This peptide is then synthesized with the incorporation of this compound. A known amount of the purified heavy peptide is spiked into the biological sample, which is then processed and analyzed by mass spectrometry.

Targeted_Proteomics_Workflow Peptide_Selection Select Proteotypic Peptide Peptide_Synthesis Solid-Phase Peptide Synthesis (with this compound) Peptide_Selection->Peptide_Synthesis Purification Purify & Quantify Heavy Peptide Peptide_Synthesis->Purification Spike_In Spike in Heavy Peptide Standard Purification->Spike_In Sample_Prep Prepare Biological Sample (Lysis & Digestion) Sample_Prep->Spike_In MS LC-SRM/MRM Analysis Spike_In->MS Data_Analysis Data Analysis & Absolute Quantification MS->Data_Analysis

Workflow for targeted proteomics using a heavy labeled peptide.

Protocols

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling Cycles: Sequentially couple the subsequent Fmoc-protected amino acids, using this compound at the appropriate position in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[31][32]

  • Purification: Purify the crude heavy peptide by reverse-phase HPLC.

  • Quantification: Accurately quantify the purified heavy peptide by amino acid analysis or another suitable method.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Quantified heavy peptide standard

  • Digestion reagents (as in Application 1)

  • LC-MS/MS system capable of SRM/MRM

Protocol:

  • Protein Digestion: Digest the protein sample as described in Application 1.

  • Spike-in Standard: Add a known amount of the quantified heavy peptide standard to the digested sample.

  • Peptide Cleanup: Desalt the sample using C18 spin columns.

  • LC-SRM/MRM Analysis: Analyze the sample by LC-MS/MS, monitoring the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (standard) peptides.

Quantitative Data Presentation

The absolute quantity of the endogenous peptide is calculated by comparing its peak area to that of the known amount of the spiked-in heavy peptide standard.

Table 2: Representative Data for Absolute Quantification of Protein Kinase B (AKT1) in different cell lines.

Cell LineEndogenous Peptide SequenceHeavy Peptide StandardEndogenous Peak AreaHeavy Peak AreaCalculated Amount (fmol/µg protein)
HEK293IQD(I)VFDADFEIGRIQD(I-d10)VFDADFEIGR8.54E+061.21E+0770.6
HeLaIQD(I)VFDADFEIGRIQD(I-d10)VFDADFEIGR1.23E+071.19E+07103.4
A549IQD(I)VFDADFEIGRIQD(I-d10)VFDADFEIGR5.43E+061.25E+0743.4

I denotes the position of isoleucine.

Conclusion

This compound is a versatile reagent for quantitative proteomics. By following the detailed protocols provided in these application notes, researchers can effectively employ this compound for both relative and absolute quantification of proteins. These methods are powerful tools for elucidating complex biological processes, discovering biomarkers, and advancing drug development.

References

Application Notes and Protocols: N-Fmoc-L-isoleucine-d10 in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Isoleucine in Advanced Biomolecular NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. However, its application to larger proteins and complexes (>30 kDa) is often hindered by severe line broadening and spectral overlap, which arise from rapid transverse relaxation of nuclear spins. A key strategy to overcome this limitation is the use of deuteration in combination with specific protonation of methyl groups, particularly those of Isoleucine, Leucine, and Valine (ILV).

This approach, known as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), leverages the favorable relaxation properties of ¹³C-¹H methyl groups in a highly deuterated environment to yield sharp, well-resolved signals even for very large systems.[1][2] N-Fmoc-L-isoleucine-d10 is a deuterated and protected form of the amino acid isoleucine. While the Fmoc protecting group makes it ideal for solid-phase peptide synthesis, its deprotected form, L-isoleucine-d10, is a crucial component for introducing deuterated isoleucine into proteins for NMR studies, typically through cell-free protein synthesis. In cellular expression systems, deuterated precursors like α-ketobutyrate are often used to achieve similar labeling patterns.[3][4]

The primary application of incorporating deuterated isoleucine is to create a "silent" background, where the majority of protons are replaced with deuterium.[5] This dramatically simplifies the ¹H NMR spectrum and reduces dipolar relaxation pathways, which are the main cause of line broadening in large molecules.[5][6] Subsequently, specific ¹H,¹³C-labeled methyl groups, introduced via metabolic precursors, serve as sensitive probes for structural and dynamic studies.[3] This selective labeling strategy is indispensable for investigating the dynamics of large macromolecular assemblies and membrane proteins.[7][8]

Core Applications of Deuterated Isoleucine in Biomolecular NMR

The use of deuterated isoleucine, in conjunction with selective methyl labeling, provides significant advantages for several advanced NMR applications:

  • Structure and Dynamics of Large Proteins (>100 kDa): Methyl-TROSY NMR allows for the study of high-molecular-weight systems that are intractable with conventional NMR methods.[2] The sharp signals from isoleucine methyl groups provide critical structural restraints and report on dynamic events over a wide range of timescales.

  • Protein-Ligand Interactions and Drug Discovery: By monitoring the chemical shift perturbations of isoleucine methyl resonances upon ligand binding, researchers can map binding sites, determine affinities, and characterize the conformational changes associated with molecular recognition. The enhanced sensitivity of this method makes it highly suitable for NMR-based screening of compound libraries.[4]

  • Allostery and Conformational Change: Isoleucine residues are often located in the hydrophobic core of proteins, making their methyl groups excellent probes for monitoring long-range conformational changes associated with allosteric regulation.

  • Membrane Protein Studies: The combination of deuteration and specific methyl labeling is particularly powerful for studying membrane proteins, which are typically large and require solubilization in detergent micelles or lipid nanodiscs, further increasing their effective molecular weight.

Quantitative Data Summary

The efficiency of isotopic labeling and the final protein yield are critical parameters for the success of NMR experiments. These values are highly dependent on the specific protein, the expression system, and the labeling protocol. The table below provides representative data for protein expression and labeling.

ParameterE. coli ExpressionPichia pastoris ExpressionCell-Free Synthesis
Typical Protein Yield 1-10 mg/L0.5-5 mg/L1-5 mg/reaction (mL)
Deuteration Level > 95%> 90%> 98%
¹³C-Isoleucine Incorporation > 90%~85-95%> 98%
Reference Example Malate Synthase G (82 kDa)Actin (42 kDa)Bacteriorhodopsin
Example Yield N/A2.5 mg/L[7]N/A

Experimental Protocols

Two primary strategies are employed for producing deuterated proteins with selectively protonated isoleucine methyl groups: in vivo expression in deuterated media and in vitro cell-free protein synthesis.

Protocol 1: Isoleucine Labeling in E. coli using Deuterated Media

This protocol is adapted for expressing a target protein in E. coli grown in D₂O-based minimal media, with the addition of a ¹³C-labeled precursor for the isoleucine methyl group.

1. Adaptation to Deuterated Media:

  • Streak E. coli BL21(DE3) cells harboring the expression plasmid on an LB-agar plate.
  • Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
  • Use the overnight culture to inoculate 50 mL of M9 minimal medium prepared with 25% D₂O and grow until OD₆₀₀ reaches ~0.8.
  • Sequentially adapt the cells to higher D₂O concentrations (50%, 75%, and finally 100%) by transferring the culture at each stage once it reaches an OD₆₀₀ of ~0.8.

2. Protein Expression and Labeling:

  • Inoculate 1 L of M9 minimal medium prepared in 100% D₂O with ¹⁵NH₄Cl and ²H-glucose as the sole nitrogen and carbon sources, respectively, with the adapted cell culture.
  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
  • Lower the temperature to a suitable expression temperature (e.g., 18-25°C).
  • Approximately 1 hour before induction, add 80-100 mg/L of α-ketobutyric acid (¹³C₄, ²H₃) to selectively label the isoleucine δ1 methyl group.
  • Induce protein expression with IPTG (final concentration 0.5-1 mM).
  • Continue expression for 16-24 hours.

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes).
  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes).
  • Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

Protocol 2: Cell-Free Protein Synthesis with L-Isoleucine-d10

Cell-free protein synthesis offers precise control over the amino acid composition, making it ideal for specific labeling with minimal isotopic scrambling.[9][10][11]

1. Preparation of the Cell-Free Reaction Mixture:

  • Use a commercial E. coli based cell-free expression kit or a lab-prepared S30 extract.
  • Prepare a master mix containing the cell extract, energy source (e.g., phosphoenolpyruvate, ATP, GTP), buffers, and salts as per the manufacturer's instructions.
  • Prepare an amino acid mixture containing all 20 amino acids except isoleucine. For a fully deuterated background, all amino acids in this mixture should be deuterated.
  • Add the target protein's expression plasmid to the master mix.

2. Isotopic Labeling:

  • To the reaction mixture, add the custom amino acid mix.
  • For deuterated isoleucine with a labeled methyl group, add L-isoleucine-d₉ (with ¹³CH₃ at the δ1 position) to the desired final concentration (typically 0.5-1 mM). If the goal is a fully deuterated isoleucine, L-isoleucine-d10 would be used.
  • The advantage of cell-free systems is the ability to directly add the desired labeled amino acid without relying on metabolic precursors.[9][11]

3. Protein Synthesis and Purification:

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 4-8 hours.
  • If the protein is expressed with a purification tag (e.g., His-tag), it can be purified directly from the reaction mixture using affinity chromatography.
  • Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, in 100% D₂O).

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows for isotopic labeling and NMR analysis.

G cluster_0 Protocol 1: In Vivo Expression in E. coli cluster_1 Protocol 2: Cell-Free Synthesis cluster_2 Downstream NMR Analysis A1 Adaptation of E. coli to D2O Media A2 Growth in Perdeuterated M9 Minimal Media A1->A2 A3 Add ¹³C-labeled α-ketobutyrate precursor A2->A3 A4 Induce Protein Expression (IPTG) A3->A4 A5 Harvest Cells & Purify Protein A4->A5 C1 Sample Preparation (NMR Buffer in D2O) A5->C1 Labeled Protein B1 Prepare Cell-Free Reaction Mix B2 Add Amino Acid Mix (lacking Isoleucine) B1->B2 B3 Add Labeled Isoleucine (e.g., Ile-d9, ¹³CH₃) B2->B3 B4 Incubate for Protein Synthesis B3->B4 B5 Purify Protein B4->B5 B5->C1 Labeled Protein C2 Acquire 2D ¹H-¹³C HSQC/HMQC Spectra C1->C2 C3 Data Processing and Analysis C2->C3 C4 Structural & Dynamic Insights C3->C4

Caption: Workflow for isotopic labeling and subsequent NMR analysis.

Caption: Rationale behind the methyl-TROSY labeling strategy.

References

Application Notes and Protocols for the Fmoc Deprotection of N-Fmoc-L-isoleucine-d10 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled amino acids, such as N-Fmoc-L-isoleucine-d10, is a powerful tool in quantitative proteomics, metabolic studies, and the characterization of protein structure and function. The incorporation of these labeled residues into synthetic peptides relies on standard solid-phase peptide synthesis (SPPS) methodologies, with the fluorenylmethyloxycarbonyl (Fmoc) protecting group being the most common choice for temporary Nα-amino protection.

The critical step of Fmoc deprotection, typically achieved with a secondary amine base like piperidine, is fundamental to the stepwise elongation of the peptide chain. While the principles of Fmoc chemistry are well-established, the introduction of a deuterated amino acid like this compound may raise questions regarding the efficiency and kinetics of the deprotection step. This document provides a detailed overview of the standard Fmoc deprotection protocol, considerations for its application to this compound, and experimental procedures for monitoring and optimizing this crucial reaction.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB). A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amine of the peptide, along with carbon dioxide. The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct. This adduct has a characteristic UV absorbance, which is instrumental in monitoring the reaction's progress.

Standard Protocol for Fmoc Deprotection

The following protocol is a widely accepted method for Fmoc deprotection in solid-phase peptide synthesis and is expected to be applicable for resins functionalized with this compound.

Reagents and Materials
  • Peptide-resin functionalized with this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Washing Solvent: DMF

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Experimental Procedure
  • Resin Swelling: Swell the this compound-functionalized resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin) to the reaction vessel.

  • Agitation: Agitate the resin slurry at room temperature for 2-3 minutes.[1]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitation: Continue to agitate the mixture at room temperature for an additional 5-15 minutes.[2]

  • Drain: Drain the deprotection solution. The combined drained solutions containing the dibenzofulvene-piperidine adduct can be used for UV monitoring.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Quantitative Data and Reaction Monitoring

The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected deprotection solution.

ParameterValueReference
Deprotection Reagent 20% (v/v) Piperidine in DMF[1][2]
Reaction Time (Initial) 2-3 minutes[1][2]
Reaction Time (Second) 5-15 minutes[2]
Monitoring Wavelength ~301 nm[2]
Typical Yield >90% (for standard amino acids)[2]

Note: While the above data are for standard Fmoc-amino acids, they provide a reliable starting point for the deprotection of this compound. It is recommended to perform initial optimization and monitoring to confirm complete deprotection.

Considerations for this compound

Steric Hindrance

Isoleucine is a β-branched amino acid, which can present a degree of steric hindrance that may slightly slow down both the coupling and deprotection steps compared to sterically unhindered amino acids. However, standard protocols are generally sufficient to achieve complete deprotection.

Potential for a Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium in the side chain of isoleucine (d10) introduces a change in mass that could potentially lead to a kinetic isotope effect (KIE). A KIE is a change in the reaction rate when an atom in the reactants is replaced with one of its isotopes. This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction.

In the case of Fmoc deprotection, the rate-determining step is the abstraction of a proton from the C9 position of the fluorenyl group. Since the deuteration in this compound is on the amino acid side chain and not on the Fmoc group itself, a significant primary KIE is not expected. However, a small secondary KIE, arising from the isotopic substitution being remote from the bond being broken, cannot be entirely ruled out, although it is unlikely to have a practical impact on the overall efficiency of the deprotection under standard conditions. Researchers should be aware of this theoretical possibility and can investigate it by comparing the deprotection kinetics of the deuterated and non-deuterated analogues.

Protocol for Monitoring Fmoc Deprotection of this compound via UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of the Fmoc deprotection reaction.

Materials
  • Collected deprotection solution (from the standard protocol)

  • DMF (for dilution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure
  • Collect Filtrate: Combine the drained solutions from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted solution at approximately 301 nm. Use DMF as the blank.[2]

  • Calculate Resin Loading/Deprotection Yield: The loading of the resin (and thus the efficiency of the deprotection) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time, degraded piperidine solution, peptide aggregation.Extend the deprotection time, use freshly prepared 20% piperidine in DMF, or consider using alternative solvents like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.
Low Yield of Final Peptide Incomplete deprotection leading to deletion sequences.Ensure complete deprotection at each step by monitoring with UV-Vis spectroscopy or a qualitative method like the Kaiser test.

Visual Representations

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow start Start: this compound on Resin swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine/DMF (2-3 min) swell->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add Fresh 20% Piperidine/DMF (5-15 min) drain1->deprotect2 drain2 Drain Solution for UV Analysis deprotect2->drain2 wash Wash Resin with DMF (5-7x) drain2->wash end End: Free Amine Ready for Coupling wash->end

Caption: Workflow for the Fmoc deprotection of resin-bound amino acids.

Logical Relationship of Fmoc Deprotection Monitoring

Deprotection_Monitoring_Logic deprotection Fmoc Deprotection with Piperidine release Release of Dibenzofulvene (DBF) deprotection->release adduct Formation of DBF-Piperidine Adduct release->adduct uv_detection UV Detection at ~301 nm adduct->uv_detection quantification Quantification of Deprotection uv_detection->quantification

Caption: The logical steps involved in monitoring Fmoc deprotection via UV spectroscopy.

Conclusion

The Fmoc deprotection of this compound is anticipated to proceed efficiently using standard solid-phase peptide synthesis protocols. The use of 20% piperidine in DMF remains the method of choice. While a significant kinetic isotope effect is not expected, researchers should be mindful of the potential for subtle variations and are encouraged to monitor the reaction, particularly during the initial syntheses with this deuterated amino acid. The detailed protocols and monitoring procedures provided in this document offer a comprehensive guide for the successful incorporation of this compound into synthetic peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Fmoc-L-isoleucine-d10, a stable isotope-labeled amino acid, as a powerful tracer in various biological research and drug development applications. The incorporation of the deuterated isoleucine enables precise and quantitative analysis of protein dynamics, metabolic fluxes, and drug target engagement.

Introduction to this compound

This compound is a chemically modified version of the essential amino acid L-isoleucine. It features two key modifications:

  • N-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the alpha-amino group. This feature makes it ideal for use in Solid-Phase Peptide Synthesis (SPPS), allowing for the creation of specific, isotopically labeled peptide sequences.

  • d10 (deuterium labeling): The ten hydrogen atoms on the isoleucine side chain are replaced with deuterium, a stable, heavy isotope of hydrogen. This results in a mass shift of +10 Daltons compared to the unlabeled counterpart, which can be readily detected by mass spectrometry.

These characteristics make this compound a versatile tool for:

  • Quantitative Proteomics: Primarily through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

  • Metabolic Flux Analysis: Tracing the fate of isoleucine through various metabolic pathways.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

  • Internal Standards: Serving as a precise internal standard for the quantification of unlabeled isoleucine or isoleucine-containing peptides in complex biological samples.[1]

Key Applications and Methodologies

Quantitative Proteomics using Isoleucine-d10 SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. By metabolically incorporating stable isotope-labeled amino acids, researchers can accurately compare protein abundance between different cell populations. While arginine and lysine are commonly used, isoleucine labeling can provide complementary data, especially for proteins with low arginine and lysine content.

Application: To identify changes in protein expression in response to drug treatment, genetic modification, or environmental stimuli.

Experimental Workflow:

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Control Cells ('Light' Isoleucine) Mix_Cells Mix Cell Populations (1:1 Ratio) Light_Culture->Mix_Cells Heavy_Culture Treated Cells ('Heavy' Isoleucine-d10) Heavy_Culture->Mix_Cells Lyse_Cells Cell Lysis & Protein Extraction Mix_Cells->Lyse_Cells Digest_Proteins Protein Digestion (e.g., Trypsin) Lyse_Cells->Digest_Proteins LC_MS LC-MS/MS Analysis Digest_Proteins->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

SILAC Experimental Workflow.

Protocol: Isoleucine-d10 SILAC

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM/F-12) that is deficient in L-isoleucine. For the "light" medium, supplement it with normal L-isoleucine. For the "heavy" medium, supplement it with L-isoleucine-d10. Note: Since this compound is protected, for metabolic labeling, the unprotected L-isoleucine-d10 should be used in the culture medium.

  • Cell Culture and Labeling: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two conditions.

Quantitative Data Presentation:

The results of a SILAC experiment are typically presented in a table format, highlighting the proteins with significant changes in abundance.

Protein IDGene NameH/L Ratiop-valueRegulation
P02768ALB0.450.001Down-regulated
Q9Y6K9HSP90B12.150.005Up-regulated
P60709ACTB1.020.95Unchanged
P10636G6PD1.890.01Up-regulated
P31930GSTP10.510.008Down-regulated

H/L Ratio: Ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.

Synthesis of Labeled Peptide Internal Standards

This compound is ideally suited for the synthesis of stable isotope-labeled (SIL) peptides via Fmoc-based solid-phase peptide synthesis (SPPS). These SIL peptides can be used as internal standards for the absolute quantification of their endogenous, unlabeled counterparts in complex biological samples.

Application: To accurately measure the concentration of a specific target peptide (and by inference, its parent protein) in tissues, plasma, or other biological fluids.

Protocol: Synthesis of a Deuterated Peptide Standard

  • Resin Preparation: Select a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling Cycle:

    • Activate the next Fmoc-protected amino acid (for the position where the label is desired, use this compound) using a coupling reagent (e.g., HBTU, HATU).

    • Couple the activated amino acid to the free N-terminus of the growing peptide chain on the resin.

    • Wash the resin to remove excess reagents.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Characterization: Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Experimental Workflow for Quantification using a Labeled Peptide Standard:

Peptide_Quant_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of Isoleucine-d10 Labeled Peptide Sample->Spike Process Sample Processing (Protein Digestion) Spike->Process Analyze LC-MS/MS Analysis (MRM/SRM) Process->Analyze Quantify Quantification (Ratio of Native to Labeled Peptide) Analyze->Quantify

Workflow for absolute peptide quantification.

Tracing Isoleucine Metabolism

By introducing L-isoleucine-d10 into a biological system, researchers can trace its metabolic fate. Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its catabolism leads to the production of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

Signaling and Metabolic Pathway:

The catabolic pathway of isoleucine is a key area of study in metabolic research. Tracing the incorporation of the d10 label into downstream metabolites can provide insights into metabolic flux and enzyme activity.

Isoleucine_Catabolism Isoleucine L-Isoleucine-d10 Keto_acid α-Keto-β-methylvalerate-d9 Isoleucine->Keto_acid BCAT Acyl_CoA α-Methylbutyryl-CoA-d9 Keto_acid->Acyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA-d8 Acyl_CoA->Tiglyl_CoA ACADM Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA-d8 Tiglyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA-d7 Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH Acetyl_CoA Acetyl-CoA-d3 Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 Propionyl_CoA Propionyl-CoA-d4 Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA

Isoleucine Catabolic Pathway.

Protocol: Metabolic Tracing of Isoleucine-d10

  • Labeling: Introduce L-isoleucine-d10 to the biological system of interest (e.g., cell culture medium or animal diet).

  • Time Course: Collect samples at various time points to track the dynamic changes in metabolite labeling.

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., a mixture of acetonitrile and methanol).[1]

  • LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the deuterated metabolites.

  • Flux Analysis: Use the quantitative data to model the flux of isoleucine through its metabolic pathways.

Expected Labeled Metabolites and Mass Shifts:

MetaboliteUnlabeled Mass (Da)d10-Isoleucine Derived Mass (Da)Mass Shift (Da)
α-Keto-β-methylvalerate130.06139.12+9
α-Methylbutyryl-CoA843.18852.24+9
Tiglyl-CoA841.16849.22+8
Acetyl-CoA809.12812.14+3
Propionyl-CoA823.13827.16+4

Considerations for Drug Development

The use of deuterated amino acids in peptide-based drug candidates is an emerging strategy in drug development. The replacement of hydrogen with deuterium can alter the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to improved drug efficacy and a better safety profile. This compound can be used to synthesize deuterated versions of peptide drugs for preclinical and clinical evaluation.

Summary and Outlook

This compound is a highly valuable research tool for scientists in academia and industry. Its applications in quantitative proteomics, metabolic tracing, and as an internal standard for mass spectrometry provide a robust platform for advancing our understanding of complex biological systems. Furthermore, its potential use in the development of more stable and effective peptide-based therapeutics highlights its significance in the future of drug discovery.

References

Application Notes and Protocols for Coupling N-Fmoc-L-isoleucine-d10 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for high efficiency and purity of the final product. However, the incorporation of certain amino acids, particularly those with significant steric hindrance, can present significant challenges to achieving optimal coupling efficiency.

N-Fmoc-L-isoleucine, a β-branched amino acid, is notoriously difficult to couple due to the steric bulk of its side chain impeding the approach to the reactive carbonyl center. This can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately lowering the overall yield and purity. The deuterated analog, N-Fmoc-L-isoleucine-d10, while chemically similar to its proteo-form, is expected to exhibit comparable coupling challenges due to its identical steric profile.

These application notes provide a detailed overview of strategies and protocols to optimize the coupling efficiency of this compound in Fmoc-based SPPS. We will explore the use of various coupling reagents and provide detailed experimental procedures to guide researchers in overcoming the challenges associated with this sterically hindered amino acid.

Factors Influencing Coupling Efficiency

Several factors can impact the success of coupling sterically hindered amino acids like this compound:

  • Choice of Coupling Reagent: The activating agent plays a critical role. For sterically demanding couplings, more potent activating reagents are required to facilitate amide bond formation.

  • Reaction Time: Extended coupling times can help drive the reaction to completion.

  • Temperature: In some cases, elevated temperatures can enhance coupling efficiency, although this must be balanced against the risk of racemization and other side reactions.

  • Solvent: The choice of solvent can influence resin swelling and the solubility of reagents, which can affect reaction kinetics. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.

  • Double Coupling: Repeating the coupling step is a common strategy to ensure maximum incorporation of the amino acid.

Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The following table summarizes the characteristics of several commonly used coupling reagents in the context of sterically hindered couplings.

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use for Hindered Couplings
HATU Aminium/Uronium SaltHighly reactive and fast.[1] Effective for difficult couplings, including N-methylated amino acids.[2]Higher cost.[1] Can cause guanidinylation of the N-terminal amine if used in excess.[1]Highly Recommended
HCTU Aminium/Uronium SaltHigh coupling efficiency, often faster than HBTU.[1]More expensive than HBTU. Can also cause guanidinylation.Recommended
PyBOP Phosphonium SaltEffective for sterically hindered couplings.[1] Less prone to N-terminal capping side reactions compared to aminium salts.[1]Generally less reactive than HATU, may require longer coupling times for very difficult sequences.[1]Recommended
DIC/Oxyma Carbodiimide/OximeCost-effective. Low racemization potential.[2]Slower than uronium/aminium salts. May be less effective for the most challenging couplings.Suitable for less demanding hindered couplings; may require double coupling and longer reaction times.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using different coupling reagents. These protocols assume a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: Coupling using HATU

This protocol is highly recommended for achieving maximum coupling efficiency with this compound.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • This compound (5 equivalents, 0.5 mmol)

  • HATU (4.9 equivalents, 0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Coupling using PyBOP

This protocol offers a robust alternative to HATU, with a lower risk of N-terminal capping.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • This compound (5 equivalents, 0.5 mmol)

  • PyBOP (5 equivalents, 0.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. A double coupling may be necessary.

  • Washing and Monitoring: Follow steps 6-8 from Protocol 1.

Protocol 3: Coupling using DIC/Oxyma

This is a more economical option, which may require more stringent monitoring and potentially double coupling to achieve high efficiency.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • This compound (5 equivalents, 0.5 mmol)

  • Oxyma Pure (5 equivalents, 0.5 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents, 0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and Oxyma Pure in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 4-6 hours. A double coupling is strongly recommended for this method with sterically hindered amino acids.

  • Washing and Monitoring: Follow steps 6-8 from Protocol 1.

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides expected coupling efficiencies based on studies of other sterically hindered amino acids.[3] These values are intended as a guideline and can be influenced by the specific peptide sequence and synthesis conditions.

Coupling ReagentTypical Coupling TimeExpected Single Coupling EfficiencyNotes
HATU 1-2 hours> 99.5%Generally provides the highest efficiency for a single coupling.
HCTU 1-2 hours> 99%Very effective, slightly less potent than HATU in some cases.
PyBOP 2-4 hours> 99%Excellent efficiency, may require slightly longer coupling times than HATU.
DIC/Oxyma 4-6 hours98-99%A double coupling is often required to achieve >99% efficiency.

Visualizing the SPPS Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the key workflows and decision-making processes in the coupling of this compound.

SPPS_Cycle start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling: This compound + Coupling Reagent wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring 5. Monitoring (e.g., Kaiser Test) wash2->monitoring complete Coupling Complete monitoring->complete Negative incomplete Incomplete Coupling monitoring->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle recouple Double Coupling incomplete->recouple recouple->wash2

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling_Reagent_Selection start Challenge: Coupling Sterically Hindered This compound high_efficiency Highest Efficiency & Speed start->high_efficiency robust_alternative Robust & Lower Side Reactions start->robust_alternative economical_option Economical Option start->economical_option hatu HATU / HCTU high_efficiency->hatu pybop PyBOP robust_alternative->pybop dic_oxyma DIC / Oxyma economical_option->dic_oxyma hatu_note Aminium/Uronium-based Fastest kinetics hatu->hatu_note pybop_note Phosphonium-based Reduced risk of capping pybop->pybop_note dic_oxyma_note Carbodiimide-based May require double coupling dic_oxyma->dic_oxyma_note

Caption: Decision logic for selecting a coupling reagent for hindered amino acids.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is critical for the synthesis of many target peptides. While challenging, high coupling efficiencies can be achieved through the careful selection of potent coupling reagents, optimization of reaction conditions, and diligent monitoring of the reaction progress. The use of powerful activating agents such as HATU or PyBOP is strongly recommended. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can significantly improve the outcomes of their solid-phase peptide synthesis endeavors involving this compound and other sterically demanding building blocks.

References

Application Notes and Protocols for N-Fmoc-L-isoleucine-d10 in Peptide Mapping and Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics and biopharmaceutical drug development, accurate and precise quantification of proteins is paramount. Peptide mapping and sequencing using mass spectrometry (MS) are cornerstone analytical techniques for protein characterization, identification, and quantification. The use of stable isotope-labeled (SIL) internal standards has become the gold standard for achieving the highest levels of accuracy and precision in these quantitative assays.[1][2] N-Fmoc-L-isoleucine-d10 is a deuterated, protected amino acid designed for incorporation into synthetic peptides. These "heavy" peptides, which are chemically identical to their endogenous counterparts but differ in mass, serve as ideal internal standards for isotope dilution mass spectrometry (IDMS).[1]

By spiking a known amount of the heavy peptide standard into a sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric ionization can be effectively normalized.[1][2] This approach, often referred to as the Absolute Quantification (AQUA) strategy, allows for the precise and accurate determination of the absolute abundance of a target protein or its post-translational modifications in complex biological matrices.[3][4]

These application notes provide detailed protocols for the synthesis of a stable isotope-labeled peptide using this compound and its subsequent application in a quantitative peptide mapping workflow.

Applications

Stable isotope-labeled peptides synthesized with this compound are primarily used as internal standards in quantitative mass spectrometry-based applications, including:

  • Absolute Protein Quantification: Determining the exact concentration of a target protein in a complex mixture such as cell lysates or plasma.[3][5][6]

  • Biomarker Validation: Accurately quantifying potential protein biomarkers for disease diagnosis, prognosis, or monitoring treatment response.

  • Pharmacokinetic Studies: Measuring the concentration of therapeutic proteins and their metabolites in biological fluids over time.

  • Post-Translational Modification (PTM) Analysis: Quantifying the stoichiometry of specific PTMs, such as phosphorylation or glycosylation.[3]

  • Peptide Sequencing: The known mass shift introduced by the d10-isoleucine can aid in the confident identification and sequencing of the corresponding endogenous peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a d10-Isoleucine Labeled Peptide

This protocol describes the manual synthesis of a target peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • This compound

  • Other required Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (starting with the C-terminal amino acid, and subsequently this compound at the desired position) and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Allow the crude peptide to air dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

  • Quantification of the Labeled Peptide: Accurately determine the concentration of the purified heavy peptide stock solution using amino acid analysis (AAA).

SPPS_Workflow start Start: Swell Resin in DMF deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF & DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 repeat Repeat for each Amino Acid (including this compound) wash2->repeat repeat->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) & MS Confirmation cleavage->purification quantification Quantification (AAA) purification->quantification end End: Purified & Quantified Heavy Peptide Standard quantification->end Quantitative_Peptide_Mapping_Workflow sample_prep Protein Sample Preparation (Denaturation, Reduction, Alkylation) spike Spike-in Known Amount of d10-Isoleucine Labeled Peptide Standard sample_prep->spike digestion Enzymatic Digestion (Trypsin) spike->digestion lcms LC-MS/MS Analysis (SRM or PRM) digestion->lcms data_analysis Data Analysis lcms->data_analysis peak_integration Integrate Peak Areas (Light & Heavy Peptides) data_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Light / Heavy) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Determine Analyte Concentration calibration->quantification

References

Troubleshooting & Optimization

Troubleshooting aggregation with N-Fmoc-L-isoleucine-d10 in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing N-Fmoc-L-isoleucine-d10.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in SPPS?

A1: During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, it can fold into secondary structures like β-sheets. These structures can cause individual peptide chains to stick together through intermolecular hydrogen bonds, a phenomenon known as aggregation.[1][2] This is particularly common in sequences containing stretches of hydrophobic amino acids.[1][2] Aggregation becomes a significant issue as it can physically block reactive sites on the growing peptide, leading to incomplete coupling and deprotection reactions, which in turn results in lower yields and difficult purifications.[1][3]

Q2: My synthesis is failing. How can I tell if aggregation is the cause?

A2: There are several key indicators of on-resin aggregation. In batch synthesis, a primary sign is the shrinking or collapse of the resin beads.[1][2] For continuous-flow synthesis, aggregation is often identified by a flattened and broadened UV deprotection profile during the Fmoc-removal step.[2] It is also important to note that in cases of severe aggregation, standard coupling tests like the Kaiser or TNBS tests can be unreliable and may produce false-negative results.[3]

Q3: Are certain amino acids, like isoleucine, more prone to causing aggregation?

A3: Yes, peptides that contain consecutive hydrophobic residues such as alanine (Ala), valine (Val), and isoleucine (Ile) are frequently problematic and prone to aggregation.[2][3] The β-branched nature of isoleucine's side chain can contribute to steric hindrance and promote the formation of interchain hydrogen bonds, which drives the aggregation process.[4]

Q4: We are using this compound and observing unusual aggregation. Does the deuterium labeling have an effect?

A4: While direct studies on this compound's specific impact on aggregation are limited, the principles of isotope effects suggest it can influence the process. Deuterium is heavier than hydrogen, and replacing C-H bonds with C-D bonds can alter the strength of certain non-covalent interactions that drive aggregation:

  • Hydrogen Bonds: The substitution of hydrogen with deuterium can affect the strength of hydrogen bonds, which are fundamental to the formation of the β-sheet structures that cause aggregation.[5]

  • Hydrophobic Interactions: Deuterium oxide (heavy water) has been shown to increase the aggregation of proteins where hydrophobic forces are the main driver.[6] Since isoleucine has a hydrophobic side chain, it is plausible that deuterating this side chain (as in d10) could strengthen these hydrophobic interactions, potentially leading to increased or altered aggregation behavior compared to its non-deuterated counterpart.

The effect is complex and may be sequence-dependent. If you observe different aggregation patterns with the deuterated amino acid, it is recommended to employ strategies to disrupt these interactions.

Troubleshooting Guide for Aggregation

If you suspect peptide aggregation is occurring, consult the following table for potential solutions and recommended actions.

Problem Potential Cause Recommended Solutions & Actions
Low crude peptide yield and purity Incomplete coupling and/or deprotection due to peptide aggregation.1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids approximately every 6-7 residues to disrupt secondary structure formation.[3][7] 2. Optimize Solvents: Switch from DMF to NMP, or use special solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1) or add DMSO to improve solvation.[1][4][7] 3. Change the Solid Support: Use a resin with a lower substitution level or switch to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel) to improve swelling.[1][3]
Failed or incomplete coupling reactions Steric hindrance at the N-terminus due to aggregated peptide chains, preventing access for the incoming amino acid.1. Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[2][3] 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HBTU, or PyBOP.[3] 3. Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 55°C or higher) can help disrupt aggregates. Microwave-assisted synthesis is particularly effective for this.[1][7][8]
Incomplete Fmoc-deprotection Aggregation preventing the piperidine solution from accessing the Fmoc group.1. Extend Deprotection Time: Increase the duration of the deprotection step.[7] 2. Use a Stronger Base: For difficult cases, switch to a stronger deprotection reagent, such as one containing DBU.[1]
Resin Shrinking Collapse of the resin matrix due to strong interchain hydrogen bonding of the attached peptides.1. Wash with Chaotropic Salts: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt hydrogen bonds.[1][2][3] 2. Sonication: Applying sonication during the coupling or deprotection steps can help to break up resin clumps and improve solvent penetration.[1]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

Objective: To disrupt β-sheet formation by introducing a "kink" in the peptide backbone.[5][9][10]

Methodology:

  • Dipeptide Selection: In your sequence, identify a Ser, Thr, or Cys residue. Replace this residue and the one immediately preceding it with the corresponding Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide.[3][9]

  • Activation & Coupling:

    • Dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a suitable coupling agent like HATU (5 equivalents) in a minimal volume of DMF or NMP.[2]

    • Add DIPEA (10 equivalents).[2]

    • Immediately add this activation mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[2]

  • Synthesis Continuation: Continue with the standard SPPS cycles. The pseudoproline's cyclic structure is stable throughout the synthesis.

  • Cleavage and Deprotection: The native Ser, Thr, or Cys residue is automatically regenerated during the final TFA cleavage step.[3]

Protocol 2: Use of Dmb/Hmb Backbone Protection

Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.[1][11]

Methodology:

  • Residue Selection: Identify a suitable position for incorporation, ideally every six to seven residues.[3] Glycine is a common choice, and pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides are commercially available to avoid a difficult coupling step onto the protected backbone.[3][7]

  • Coupling:

    • Swell and deprotect the resin as per standard SPPS protocols.

    • Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide using a standard protocol (e.g., with HATU/DIPEA).[7]

    • Wash the resin thoroughly.

  • Synthesis Continuation: Proceed with the synthesis. The bulky Dmb group disrupts secondary structure formation.

  • Cleavage and Deprotection: The Dmb group is acid-labile and will be removed during the final TFA cleavage. It is recommended to include a scavenger such as triisopropylsilane (TIS) in the cleavage cocktail.[7]

Protocol 3: High-Temperature Synthesis

Objective: To use thermal energy to disrupt aggregates and accelerate coupling and deprotection reactions.

Methodology:

  • Setup: Use a peptide synthesizer equipped with a heating unit (conventional or microwave).

  • Temperature: Set the reaction vessel temperature to between 55°C and 86°C.[2][8] Pre-heating the solvents and reagents before they are delivered to the vessel can also improve efficiency.[12]

  • Reaction Times: Elevated temperatures allow for significantly reduced reaction times. For example, at 86°C, coupling times can be shortened to 10 minutes and deprotection times to 2.5 minutes.[8]

  • Caution: Be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[8][13]

Visual Guides

G cluster_0 Troubleshooting Workflow Start Synthesis Problem Occurs (e.g., Low Yield, Resin Shrinking) Check Check for Signs of Aggregation (Resin Volume, UV Profile) Start->Check IsAggregation Aggregation Suspected? Check->IsAggregation Implement Implement Mitigation Strategy IsAggregation->Implement Yes OtherIssue Investigate Other Issues (Reagent Quality, Protocol Error) IsAggregation->OtherIssue No Strategy1 Change Solvents / Add Chaotropes Implement->Strategy1 Strategy2 Incorporate Pseudoproline / Dmb Implement->Strategy2 Strategy3 Use High Temperature / Microwave Implement->Strategy3 Continue Continue Synthesis Strategy1->Continue Strategy2->Continue Strategy3->Continue

Caption: A logical workflow for diagnosing and addressing peptide aggregation.

G cluster_0 Mechanism of Pseudoproline Action Peptide Growing Peptide Chains (Linear Conformation) Aggregation Inter-chain H-Bonding (β-Sheet Formation) Peptide->Aggregation Prone to Pseudoproline Introduce Pseudoproline Dipeptide Peptide->Pseudoproline Modify with Disruption H-Bonding Disrupted (Aggregation Prevented) Kink Backbone Kink Introduced (cis-amide bond favored) Pseudoproline->Kink Kink->Disruption

Caption: How pseudoproline dipeptides disrupt the formation of β-sheets.

References

Preventing racemization of N-Fmoc-L-isoleucine-d10 during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of N-Fmoc-L-isoleucine-d10 during Coupling

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization (epimerization) of this compound during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., L- to a mix of L- and D-isomers). In the case of amino acids with more than one chiral center, like isoleucine, this process is more accurately termed epimerization.[1][2] During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid can lead to the loss of stereochemical integrity at the alpha-carbon (Cα). This results in the incorporation of the incorrect diastereomer into the peptide sequence, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

For this compound, the principles of racemization are the same. However, the presence of deuterium at the alpha-carbon is expected to slow down the rate of racemization due to a primary kinetic isotope effect (KIE).[3] The C-D bond is stronger than a C-H bond, making the abstraction of the alpha-proton (in this case, a deuteron), a key step in the most common racemization pathway, more difficult and thus slower.[3][4]

Q2: What are the primary mechanisms of racemization during the coupling of this compound?

A2: The two primary mechanisms for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-Fmoc-amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The alpha-proton (or deuteron in this case) of the oxazolone is acidic and can be abstracted by a base. The resulting achiral enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers upon reaction with the amine component.

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton (deuteron) from the activated amino acid by a base, forming an enolate intermediate without proceeding through an oxazolone. This pathway is generally less common but can be significant under strongly basic conditions.

RacemizationMechanisms

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The choice of coupling reagent is critical in minimizing racemization.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally preferred for minimizing racemization as they form active esters in situ that are less prone to cyclizing into oxazolones. Reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) are often superior to those based on 1-hydroxybenzotriazole (HOBt). COMU, in particular, has shown very low levels of racemization.

Q4: Which additives are most effective at suppressing racemization?

A4: Additives are crucial, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at both accelerating coupling and suppressing racemization.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization levels.

  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): Also shown to be effective in suppressing racemization.[5]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: The base plays a dual role: it is often required for the coupling reaction to proceed, but it can also promote racemization by abstracting the alpha-proton (deuteron).

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.

  • Impact of Base Strength: Stronger and less sterically hindered bases can increase the rate of racemization.

  • Recommendations: For amino acids prone to racemization, a weaker and more sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) is often recommended over DIPEA or NMM.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-allo-isoleucine detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides without an effective additive.Switch to an onium salt-based coupling reagent like COMU or HATU. If using a carbodiimide like DIC, ensure the addition of OxymaPure or HOAt.
Strong or Sterically Unhindered Base: Use of DIPEA is promoting racemization.Replace DIPEA with a weaker, more sterically hindered base such as sym-collidine.
Prolonged Activation Time: The activated this compound is left for an extended period before coupling.Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine.
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature), provided the coupling efficiency is not compromised. For microwave-assisted synthesis, lowering the temperature can significantly reduce racemization.[6]
Inappropriate Solvent: Polar aprotic solvents like DMF can sometimes favor racemization.For particularly problematic couplings, consider using a less polar solvent or a solvent mixture, such as DCM/DMF.
Low coupling efficiency leading to deletion sequences. Steric Hindrance: Isoleucine is a β-branched amino acid and can be sterically hindered.Use a more potent coupling reagent such as HATU or COMU. A slight increase in coupling time or temperature may be necessary, but monitor for racemization.
Peptide Aggregation: The growing peptide chain on the solid support is aggregating.Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add a small amount of DMSO.

Quantitative Data on Racemization

Table 1: Effect of Coupling Additives on Racemization

Coupling ReagentAdditive% D-Isomer Formation (Model System)
DICNoneHigh
DICHOBtModerate
DICHOAtLow
DICOxymaPureLow

Data is generalized from multiple sources for illustrative purposes.

Table 2: Effect of Base on Racemization

Coupling ReagentBase% D-Isomer Formation (Model System)
HATUDIPEAHigher
HATUNMMModerate
HATUsym-collidineLower

Data is generalized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize epimerization during the coupling of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent: COMU (3-5 equivalents)

  • Base: sym-collidine (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in the chosen solvent.

  • In a separate vessel, dissolve this compound, COMU, and sym-collidine in the solvent.

  • Immediately add the activation solution to the swollen resin.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Wash the resin thoroughly with the solvent to remove excess reagents.

LowRacemizationWorkflow Start Start: Fmoc-deprotected peptide-resin Prepare_Solution Prepare activation solution: This compound + COMU + sym-collidine in DMF Start->Prepare_Solution Coupling Add activation solution to resin and react at room temperature Prepare_Solution->Coupling Monitoring Monitor reaction (e.g., Kaiser test) Coupling->Monitoring Monitoring->Coupling Incomplete Wash Wash resin Monitoring->Wash Reaction complete End End: Coupled peptide-resin Wash->End

Protocol 2: Analysis of Isoleucine Epimerization by Chiral Amino Acid Analysis

This protocol outlines a general method to quantify the extent of epimerization after peptide synthesis and hydrolysis.

Materials:

  • Final peptide product

  • 6 M HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Evaporate the HCl and redissolve the amino acid residue in a suitable buffer. Add Marfey's reagent and a weak base (e.g., TEA) and heat to form diastereomeric derivatives.

  • HPLC Analysis: Neutralize the reaction and inject the sample onto a C18 HPLC column. The L-isoleucine and D-allo-isoleucine derivatives will have different retention times, allowing for their separation and quantification.

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of epimerization.

EpimerizationAnalysis Peptide Purified Peptide Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis Amino_Acids Free Amino Acids (L-Ile and D-allo-Ile) Hydrolysis->Amino_Acids Derivatization Derivatization with Marfey's Reagent Amino_Acids->Derivatization Diastereomers Diastereomeric Adducts Derivatization->Diastereomers HPLC RP-HPLC Separation Diastereomers->HPLC Quantification Peak Integration and Quantification of Epimerization HPLC->Quantification

References

Technical Support Center: Troubleshooting Incomplete Coupling of N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering incomplete coupling of N-Fmoc-L-isoleucine-d10 during automated solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to incomplete coupling?

Incomplete coupling of this compound is primarily attributed to steric hindrance. The bulky side chain of isoleucine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This issue is common for β-branched amino acids like isoleucine and valine. While the deuterium labeling in the d10 variant is unlikely to significantly alter the chemical reactivity, the inherent steric bulk remains the primary challenge.

Q2: What are the immediate signs of an incomplete coupling reaction?

A positive result from a qualitative in-process monitoring test, such as the Kaiser test, immediately after the coupling step is a strong indicator. A blue or purple color on the resin beads signifies the presence of unreacted primary amines.[1] For sequences where the N-terminal amino acid is a secondary amine like proline, alternative tests like the chloranil or isatin test should be used.[2]

Q3: Can peptide aggregation contribute to this problem?

Yes, peptide aggregation is a significant factor that can lead to incomplete coupling.[1] As the peptide chain elongates, it can form secondary structures that cause individual peptide chains to aggregate on the solid support. This aggregation can block reactive sites, leading to failed deprotection and coupling steps.[1] Peptides containing multiple hydrophobic residues like isoleucine are particularly susceptible to aggregation.

Troubleshooting Guides

Guide 1: Optimizing Coupling Conditions

If you observe incomplete coupling of this compound, consider the following optimization strategies.

Problem: Positive Kaiser test after a standard coupling cycle for this compound.

Solutions:

  • Double Coupling: This is often the most straightforward approach. After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound.[3] This provides a second opportunity for the reaction to go to completion.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[3] This increases the probability of successful molecular interactions. A common practice is to use concentrations up to 0.5 M for difficult couplings.[3]

  • Change Coupling Reagents: Onium salt-based reagents are generally more effective for sterically hindered amino acids. If you are using a carbodiimide-based activator like DIC, switching to a more potent uronium- or phosphonium-based reagent such as HBTU, HATU, or PyBOP may improve coupling efficiency.[1]

  • Elevate the Temperature: Performing the coupling at a higher temperature can provide the necessary energy to overcome the activation barrier for sterically hindered residues. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.

Summary of Recommended Coupling Reagents for Difficult Couplings:

Coupling ReagentClassNotes
HBTU UroniumCommonly used, effective for many difficult couplings.
HATU UroniumMore reactive than HBTU, often a good choice for very difficult couplings.
HCTU UroniumSimilar in reactivity to HBTU.
PyBOP PhosphoniumA powerful coupling reagent, particularly useful for hindered amino acids.
PyBrOP PhosphoniumMore reactive than PyBOP, but should be used with caution due to potential side reactions.
Guide 2: Addressing Peptide Aggregation

Problem: Repeated incomplete coupling even after optimizing coupling conditions, and observing resin shrinking.

Solutions:

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and reduce aggregation.

  • Solvent Modification: Changing the solvent system can have a significant impact on aggregation. Using more polar solvents like NMP or DMSO, or mixtures such as DCM/DMF/NMP, can help to solvate the peptide chain more effectively and break up aggregates.[2]

  • "Magic" Mixtures: For severe aggregation, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at an elevated temperature (e.g., 55 °C) can be employed for acylation.

  • Resin Choice: Consider using a PEG-based resin instead of a traditional polystyrene resin. The more hydrophilic nature of PEG resins can help to prevent peptide aggregation on the support.

Experimental Protocols

Protocol 1: The Kaiser Test (Qualitative Monitoring of Free Primary Amines)

This test is used to detect the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.[1]

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple beads and solution: Incomplete coupling (positive result).

  • Yellow/Colorless beads and solution: Complete coupling (negative result).

Protocol 2: Double Coupling Procedure

This protocol outlines the steps for performing a second coupling reaction.

Procedure:

  • Following the first coupling of this compound, wash the resin thoroughly with DMF to remove any residual reagents.

  • In a separate vessel, prepare a fresh solution of this compound and the chosen coupling reagent and base (e.g., HATU/DIEA) in DMF.

  • Add this activation mixture to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly with DMF and then DCM.

  • Perform a Kaiser test to verify the completeness of the coupling. If the test is still positive, consider capping the unreacted amines.

Protocol 3: Capping Unreacted Amines

If incomplete coupling persists after troubleshooting, the remaining free amines should be "capped" to prevent the formation of deletion peptide impurities.

Reagents:

  • Acetic anhydride

  • A non-nucleophilic base (e.g., DIEA or pyridine)

  • DMF

Procedure:

  • Prepare a capping solution, typically a mixture of acetic anhydride and a base in DMF (e.g., 10% acetic anhydride, 5% DIEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Proceed to the deprotection of the Fmoc group for the next coupling cycle.

Visualizations

Troubleshooting_Workflow cluster_start cluster_monitoring Step 1: Monitoring cluster_result cluster_positive Step 2: Troubleshooting (Positive Result) cluster_negative cluster_retest Step 3: Re-evaluation cluster_capping Step 4: Final Step for Persistent Issues Start Incomplete Coupling of This compound Suspected Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Test_Result Kaiser Test Result Kaiser_Test->Test_Result Double_Couple Perform Double Coupling Test_Result->Double_Couple Positive (Blue) Proceed Proceed to Next Cycle Test_Result->Proceed Negative (Yellow) Change_Reagents Use Stronger Coupling Reagents (e.g., HATU, PyBOP) Double_Couple->Change_Reagents Increase_Conc Increase Reagent Concentration Change_Reagents->Increase_Conc Retest Perform Kaiser Test Again Increase_Conc->Retest Retest_Result Kaiser Test Result Retest->Retest_Result Retest_Result->Proceed Negative (Yellow) Capping Cap Unreacted Amines with Acetic Anhydride Retest_Result->Capping Positive (Blue) Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Experimental_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_qc In-process Quality Control cluster_remediation Remediation Steps cluster_next Deprotection Fmoc Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Decision Coupling Complete? Kaiser_Test->Decision Double_Couple Double Couple Decision->Double_Couple No Capping Capping Decision->Capping If still incomplete after remediation Next_Cycle Proceed to Next Amino Acid Decision->Next_Cycle Yes Double_Couple->Kaiser_Test Capping->Next_Cycle

Caption: Experimental workflow for a coupling cycle.

References

Technical Support Center: N-Fmoc-L-isoleucine-d10 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Fmoc-L-isoleucine-d10 in solid-phase peptide synthesis (SPPS). The information provided addresses common side reactions and challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: Does the deuterium labeling in this compound significantly alter its reactivity and propensity for side reactions compared to the non-labeled counterpart?

A1: The heavy isotope labeling in this compound is not expected to significantly alter the fundamental chemical reactivity of the amino acid in peptide synthesis. The mechanisms of common side reactions such as racemization, incomplete coupling, and incomplete deprotection are primarily influenced by steric hindrance, electronic effects of the protecting groups, and reaction conditions, which are nearly identical for both the deuterated and non-deuterated versions. Therefore, the troubleshooting strategies for side reactions involving N-Fmoc-L-isoleucine are directly applicable to its d10 analogue.

Q2: What are the most common side reactions associated with the incorporation of this compound?

A2: Due to its bulky and sterically hindered nature, the most common side reactions when using this compound are:

  • Incomplete Coupling: The bulky side chain can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to deletion sequences.

  • Incomplete Fmoc Deprotection: Aggregation of the peptide chain, particularly in hydrophobic sequences containing isoleucine, can prevent the deprotection reagent (e.g., piperidine) from accessing the Fmoc group, resulting in failure to elongate the peptide chain.[1][2]

  • Racemization: Although generally less prone to racemization than amino acids like histidine or cysteine, some racemization can occur, especially with certain activation methods and prolonged reaction times.[3][4]

Q3: How can I detect and quantify side reactions involving this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired peptide from deletion sequences, incompletely deprotected peptides, and other impurities.

  • Mass Spectrometry (MS): To identify the mass of the desired product and any side products, confirming their identity.

  • Chiral Amino Acid Analysis: To determine the extent of racemization by quantifying the amount of D-isoleucine present after peptide hydrolysis.

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the desired peptide minus the isoleucine residue). Mass spectrometry confirms the absence of the isoleucine residue.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Steric Hindrance 1. Double couple: Perform the coupling reaction twice. 2. Increase coupling time: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight). 3. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU, HCTU, or COMU.The bulky β-branched side chain of isoleucine slows down the coupling reaction. Repeating the coupling or allowing more time can drive the reaction to completion. More potent activators can enhance the reaction rate.
Peptide Aggregation 1. Change the solvent: Switch from DMF to NMP, or use a mixture of solvents (e.g., DMF/DMSO).[2] 2. Incorporate a "Magic Mixture": Add ethylene carbonate to the solvent.[2] 3. Use a different resin: Consider a PEG-based resin like TentaGel.[2]Aggregation can physically block the N-terminus. Solvents with better solvating properties or additives that disrupt hydrogen bonds can improve accessibility.[2] PEG-resins can reduce aggregation.
Low Reagent Excess Increase the excess of this compound and coupling reagents: Use 3-5 equivalents of the amino acid and coupling reagents.A higher concentration of reactants can help to drive the reaction to completion, especially for difficult couplings.
Issue 2: Incomplete Fmoc Deprotection of the Isoleucine-d10 Residue

Symptom: A positive Kaiser test (or other amine test) is not observed after the deprotection step. HPLC/MS analysis of a cleaved sample shows a significant amount of the peptide with the Fmoc group still attached.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Peptide Aggregation 1. Increase deprotection time: Extend the piperidine treatment (e.g., from 2 x 10 min to 2 x 20 min).[5] 2. Use a stronger base: Use a solution of 2% DBU/2% piperidine in DMF.[2][5] 3. Elevate the temperature: Perform the deprotection at a higher temperature (e.g., 35-40°C).Aggregation can shield the Fmoc group. Longer deprotection times, stronger bases, or increased temperature can help to disrupt secondary structures and improve reagent access.[1][2]
Poor Resin Swelling Ensure adequate resin swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.Poorly swollen resin can have restricted pores, limiting reagent access to the peptide chains.
Issue 3: Racemization of this compound

Symptom: Chiral amino acid analysis of the hydrolyzed peptide shows a significant percentage of D-isoleucine. The biological activity of the peptide may be reduced.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Over-activation of the Amino Acid 1. Use carbodiimide activation with an additive: Employ DIC/Oxyma or DIC/HOBt for activation.[3] 2. Avoid prolonged pre-activation: Add the coupling reagents to the amino acid solution immediately before adding it to the resin.Certain coupling reagents, especially uronium/aminium salts like HATU in the presence of a tertiary base, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4] Additives like Oxyma and HOBt suppress this pathway.
Excessive Base Use a hindered base: If a base is required during coupling (e.g., with pre-loaded resins), use a sterically hindered base like collidine or N-methylmorpholine (NMM) instead of DIPEA.Strong, non-hindered bases can promote racemization through direct enolization.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 10 minutes. Drain the solution and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates success).

Protocol 2: Troubleshooting Difficult Couplings (Double Coupling)
  • Follow steps 1-5 of the standard coupling protocol.

  • After the first coupling and washing, repeat the activation (step 3) and coupling (step 4) steps with a fresh solution of activated this compound.

  • Wash the resin thoroughly with DMF.

Protocol 3: Chiral Amino Acid Analysis for Racemization
  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-isoleucine derivatives will have different retention times, allowing for their separation and quantification.

  • Quantification: Integrate the peak areas of the L- and D-isoleucine derivatives to calculate the percentage of racemization.

Visual Troubleshooting Guides

Incomplete_Coupling_Troubleshooting start Symptom: Deletion Sequence (-Ile) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Solution: Double Couple cause1->solution1a solution1b Solution: Increase Coupling Time cause1->solution1b solution1c Solution: Use Potent Activator (e.g., HATU) cause1->solution1c solution2a Solution: Change Solvent (NMP) cause2->solution2a solution2b Solution: Use PEG Resin cause2->solution2b

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Racemization_Mitigation_Pathway activation Amino Acid Activation Potential for Oxazolone Formation racemization Racemization (Loss of Stereochemistry) activation:f1->racemization leads to suppression Suppression Strategy racemization->suppression reagent Use DIC/Oxyma or DIC/HOBt suppression->reagent Reagent Choice base Use Hindered Base (e.g., Collidine) suppression->base Base Choice

Caption: Logical pathway for mitigating racemization during peptide synthesis.

References

Improving solubility of peptides containing N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides, particularly those containing N-Fmoc-L-isoleucine-d10.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound difficult to dissolve?

A1: Peptides incorporating this compound can be challenging to dissolve due to the hydrophobic nature of the isoleucine side chain and the large, nonpolar Fmoc protecting group.[1][2] Isoleucine is a hydrophobic amino acid, and a high content of such residues in a peptide sequence promotes aggregation and reduces solubility in aqueous solutions.[1][3] The Fmoc group itself is also highly hydrophobic, further decreasing the overall polarity of the molecule.

Q2: What is the general solubility profile of N-Fmoc-L-isoleucine?

A2: N-Fmoc-L-isoleucine is characterized as a white crystalline solid that is slightly soluble in water and insoluble in ethanol and ether.[4] It exhibits good solubility in acidic and alkaline solutions, as well as in highly polar organic solvents.[4] For practical purposes in peptide synthesis, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are recommended, often requiring sonication to achieve complete dissolution.[5] A solubility of up to 100 mg/mL in DMF and DMSO has been reported.[5]

Q3: Does the deuterium labeling in this compound significantly affect its solubility compared to the non-deuterated form?

A3: The substitution of hydrogen with deuterium is a subtle structural modification that is not expected to dramatically alter the bulk solubility of the molecule.[6][7] While deuteration can slightly decrease lipophilicity and introduce minor polarity changes, the overall solubility behavior of this compound is predicted to be very similar to its non-deuterated counterpart.[7][8] Therefore, the troubleshooting strategies for both forms are essentially identical.

Q4: What initial steps should I take when attempting to dissolve a new peptide?

A4: Always begin by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[9] Start with the most common and assay-compatible solvent, which is often sterile, purified water. If the peptide is acidic (net negative charge), a dilute basic buffer (e.g., 0.1M ammonium bicarbonate) may be effective.[10] Conversely, for basic peptides (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) can be used.[10]

Q5: When should I consider using organic solvents?

A5: If a peptide is neutral, or remains insoluble in acidic or basic aqueous solutions, the use of organic solvents is recommended.[10] This is particularly true for peptides with a high percentage (>50%) of hydrophobic residues.[5] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are common choices.[5][10] It is best to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[11]

Troubleshooting Guide

Problem: Lyophilized peptide will not dissolve in water.

This is a common issue, especially for hydrophobic or protected peptides. Follow this systematic approach to find a suitable solvent.

G start Start: Insoluble Peptide in Water charge Determine Peptide's Net Charge at pH 7 start->charge acidic Acidic (Net Negative) Try 0.1M NH4HCO3 charge->acidic < 0 basic Basic (Net Positive) Try 10% Acetic Acid charge->basic > 0 neutral Neutral or Hydrophobic Use Organic Solvent charge->neutral = 0 or >50% hydrophobic residues sonicate Apply Sonication (5-10 min) acidic->sonicate basic->sonicate organic_solvent Dissolve in minimal DMSO or DMF, then slowly dilute with aqueous buffer neutral->organic_solvent not_dissolved Still Insoluble sonicate->not_dissolved dissolved Peptide Dissolved not_dissolved->dissolved Yes not_dissolved->organic_solvent No organic_solvent->dissolved

Caption: Decision tree for selecting an appropriate solvent.

References

Technical Support Center: Mass Spectrometry Fragmentation of d10-Labeled Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of d10-labeled isoleucine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Fragment Ions or Neutral Losses Observed for d10-Isoleucine

Q: I am observing fragment ions for my d10-isoleucine internal standard that do not match the expected fragmentation pattern of native isoleucine. Why is this happening?

A: The fragmentation of d10-isoleucine will exhibit mass shifts for fragments containing the deuterium labels. The ten deuterium atoms are typically located on the methyl and ethyl groups of the side chain, as well as the alpha-carbon. Therefore, any fragment ion that retains these parts of the molecule will have a higher mass-to-charge ratio (m/z) compared to the corresponding fragment of unlabeled isoleucine.

Troubleshooting Steps:

  • Verify the Labeling Position: Confirm the positions of the deuterium labels on the d10-isoleucine from the manufacturer's specifications. This is crucial for predicting the correct m/z of the fragment ions.

  • Predict Expected Fragments: Based on the known fragmentation of isoleucine and the labeling pattern of your d10-isoleucine, calculate the expected m/z values for the major fragment ions. The primary fragmentation of isoleucine involves the loss of the carboxyl group (HCOOH) and subsequent fragmentation of the side chain.

  • Compare Observed vs. Expected Fragments: Compare your observed fragment ions to the predicted values. Minor fragments or unexpected neutral losses could arise from in-source fragmentation or complex fragmentation pathways influenced by the deuterium labeling.

Issue 2: Altered Fragmentation Pattern and Intensity Compared to Native Isoleucine

Q: The relative intensity of a key fragment ion for d10-isoleucine is significantly different from what I observe for native isoleucine. Is this normal?

A: Yes, this can be a normal phenomenon known as a kinetic isotope effect. The presence of heavier deuterium atoms can alter the energetics of bond cleavage, leading to changes in the relative abundances of fragment ions. For instance, the fragmentation of isoleucine is characterized by a prominent fragment at m/z 69.[1][2] The formation of this ion involves a hydride shift, and the presence of deuterium at or near the site of this rearrangement can influence its rate, thus affecting the ion's intensity.[1]

Troubleshooting Steps:

  • Optimize Collision Energy: The collision energy used for fragmentation can significantly impact the relative intensities of fragment ions. Perform a collision energy optimization study for d10-isoleucine to determine the optimal setting for your specific instrument and experimental conditions.

  • Consult Literature: Review scientific literature for studies that have used d10-isoleucine as an internal standard. These publications may provide insights into the expected fragmentation patterns and relative ion intensities under various experimental conditions.

  • Establish a Consistent Method: Once you have optimized your method, ensure that the same parameters are used consistently across all experiments to maintain reproducible fragmentation patterns.

Issue 3: In-source Fragmentation of d10-Isoleucine

Q: I am seeing fragments of my d10-isoleucine in my full scan (MS1) spectra, even without intentional fragmentation. What could be the cause?

A: This is likely due to in-source fragmentation, where the d10-isoleucine molecule fragments in the ion source of the mass spectrometer before entering the mass analyzer. This can be caused by high temperatures or energetic ionization conditions.

Troubleshooting Steps:

  • Reduce Ion Source Temperature: Lower the temperature of the ion source to minimize thermal degradation of the analyte.

  • Optimize Ionization Parameters: Adjust the electrospray voltage, nebulizer gas pressure, and other ionization parameters to find the gentlest conditions that still provide adequate signal intensity.

  • Modify Mobile Phase: The composition of your mobile phase can influence ionization efficiency and the likelihood of in-source fragmentation. Consider adjusting the pH or the percentage of organic solvent.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major fragment ions of both native L-isoleucine and d10-L-isoleucine. These values are calculated based on the known fragmentation pathways of isoleucine and assuming the deuterium labels are on the side chain and alpha-carbon.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)
Native L-Isoleucine 132.10286.096 (Loss of HCOOH)69.070 (Side chain fragment)
d10-L-Isoleucine 142.16596.159 (Loss of HCOOH)79.133 (Side chain fragment)

Experimental Protocol: Amino Acid Analysis using LC-MS/MS with d10-Isoleucine Internal Standard

This protocol provides a general methodology for the analysis of amino acids in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d10-isoleucine as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of a precipitation solution containing d10-isoleucine at a known concentration (e.g., 1 µM in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar amino acids.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of the amino acids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Native Isoleucine: 132.1 -> 86.1

    • d10-Isoleucine: 142.2 -> 96.2

  • Collision Energy: Optimize for each transition to achieve the highest signal intensity.

  • Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.

Visualizations

fragmentation_pathway cluster_native Native Isoleucine Fragmentation cluster_d10 d10-Isoleucine Fragmentation Native_Precursor Isoleucine [M+H]⁺ m/z = 132.1 Native_Fragment1 [M+H-HCOOH]⁺ m/z = 86.1 Native_Precursor->Native_Fragment1 - HCOOH Native_Fragment2 Side Chain Fragment m/z = 69.1 Native_Fragment1->Native_Fragment2 d10_Precursor d10-Isoleucine [M+H]⁺ m/z = 142.2 d10_Fragment1 [M+H-HCOOH]⁺ m/z = 96.2 d10_Precursor->d10_Fragment1 - HCOOH d10_Fragment2 Side Chain Fragment m/z = 79.2 d10_Fragment1->d10_Fragment2

Caption: Fragmentation pathways of native and d10-labeled isoleucine.

troubleshooting_workflow start Fragmentation Issue with d10-Isoleucine issue_type Identify Issue Type start->issue_type unexpected_fragments Unexpected Fragments or Neutral Losses issue_type->unexpected_fragments Unexpected m/z altered_intensity Altered Fragment Intensity issue_type->altered_intensity Intensity Difference in_source_frag In-Source Fragmentation issue_type->in_source_frag MS1 Fragments check_labeling Verify Deuterium Labeling Position unexpected_fragments->check_labeling optimize_ce Optimize Collision Energy (CE) altered_intensity->optimize_ce reduce_temp Lower Ion Source Temperature in_source_frag->reduce_temp predict_fragments Predict Expected Fragment m/z check_labeling->predict_fragments compare_spectra Compare Observed vs. Predicted Spectra predict_fragments->compare_spectra resolve Issue Resolved compare_spectra->resolve review_literature Consult Literature for Expected Patterns optimize_ce->review_literature review_literature->resolve optimize_ionization Optimize Ionization Parameters reduce_temp->optimize_ionization optimize_ionization->resolve

Caption: Troubleshooting workflow for d10-isoleucine fragmentation issues.

References

Technical Support Center: HPLC Purification of N-Fmoc-L-isoleucine-d10 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of N-Fmoc-L-isoleucine-d10 labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound labeled peptide elute earlier than its unlabeled counterpart in reversed-phase HPLC?

This phenomenon is known as the Chromatographic Isotope Effect (CIE). The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. Specifically, deuterated compounds are often slightly less lipophilic (more polar) than their non-deuterated analogs.[1] In reversed-phase HPLC, where separation is based on hydrophobicity, the less hydrophobic d10-labeled peptide will have a weaker interaction with the nonpolar stationary phase (e.g., C18) and will therefore elute slightly earlier than the unlabeled peptide.[2][3]

Q2: How significant is the retention time shift between the d10-labeled and unlabeled peptide?

The magnitude of the retention time shift is typically small but measurable. For dimethyl-labeled peptides in UPLC, a median retention time shift of approximately 3 seconds has been observed, which can be about half the peak width.[2] The exact shift for your specific this compound labeled peptide will depend on several factors, including the peptide sequence, the HPLC column, the gradient profile, and other chromatographic conditions.

Q3: Can I assume that the labeled and unlabeled peptides will co-elute?

No, you should not assume co-elution.[1] While the retention time difference may be small, it can be significant enough to require optimization of your purification method to achieve baseline separation, which is crucial for accurate quantification and isolation of the pure labeled peptide.

Q4: What are the primary challenges I should anticipate during the purification of this compound labeled peptides?

The primary challenges include:

  • Co-elution or partial co-elution with the corresponding unlabeled peptide.

  • Peak tailing or broadening , which can be exacerbated by the Fmoc protecting group and the properties of the peptide itself.

  • Low recovery due to the hydrophobicity of the Fmoc group and potential adsorption to the stationary phase.

  • Difficulty in resolving the labeled peptide from other synthesis-related impurities, such as deletion sequences.

Troubleshooting Guides

Issue 1: Poor or No Separation Between Labeled and Unlabeled Peptides

Symptoms:

  • A single, broad peak is observed where two peaks are expected.

  • A peak with a significant shoulder is present.

  • Mass spectrometry analysis of the peak shows the presence of both labeled and unlabeled species.

Troubleshooting Workflow:

G start Poor or No Separation check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease Gradient Slope (e.g., from 1%/min to 0.5%/min) check_gradient->adjust_gradient No check_flow_rate Is the flow rate optimal? check_gradient->check_flow_rate Yes adjust_gradient->check_flow_rate adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate No check_column Is the column chemistry appropriate? check_flow_rate->check_column Yes adjust_flow_rate->check_column change_column Try a different stationary phase (e.g., different pore size, phenyl-hexyl) check_column->change_column No end Separation Achieved check_column->end Yes change_column->end

Caption: Troubleshooting workflow for poor separation.

Detailed Solutions:

  • Optimize the Gradient: This is the most critical parameter. For separating isotopically labeled peptides, a shallow gradient is essential.[4][5] If your peptides are eluting over a short time frame, "stretch out" the part of the gradient where they elute.[6]

    • Action: Decrease the gradient slope. For example, if you are using a gradient of 1% Acetonitrile per minute, try reducing it to 0.5% or even 0.25% per minute.[7]

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.

    • Action: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.

  • Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.

    • Action: If you are using a 150 mm column, consider trying a 250 mm column with the same packing material.

  • Evaluate Column Temperature: Temperature can affect selectivity.

    • Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C) to see if resolution improves.[7]

Issue 2: Peak Tailing or Asymmetry

Symptoms:

  • The peak is not symmetrical and has a "tail" extending from the back.

  • Poor peak shape makes integration and quantification difficult.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica The hydrophobic Fmoc group can interact with residual silanols on the silica backbone of the stationary phase. Action: Ensure your mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to mask these interactions.[7]
Column Overload Injecting too much sample can lead to peak distortion.
Action: Reduce the sample concentration or injection volume.
Column Contamination or Void Buildup of impurities on the column frit or settling of the packed bed can disrupt the flow path.
Action: First, try back-flushing the column. If that fails, consider replacing the column frit or the entire column.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
Action: Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Optimizing HPLC Gradient for Separation of d10-Labeled and Unlabeled Peptides

This protocol outlines a systematic approach to developing a gradient method for separating your this compound labeled peptide from its unlabeled counterpart.

1. Initial Scouting Run:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A broad, fast gradient to determine the approximate elution time. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm or 220 nm.

  • Injection: Co-inject a 1:1 mixture of your labeled and unlabeled peptides to clearly see the degree of separation.[1]

2. Gradient Optimization Workflow:

G start Perform Scouting Run (5-95% B in 20 min) analyze Determine approximate %B at which peptides elute (e.g., 40-50% B) start->analyze design_shallow Design a shallow gradient around the elution point (e.g., 35-55% B in 40 min) analyze->design_shallow run_shallow Run the shallow gradient design_shallow->run_shallow check_resolution Is Resolution (Rs) > 1.5? run_shallow->check_resolution further_optimize Further decrease gradient slope or adjust temperature/flow rate check_resolution->further_optimize No end Optimized Method Achieved check_resolution->end Yes further_optimize->run_shallow

Caption: Workflow for HPLC gradient optimization.

3. Data Interpretation and Refinement:

  • Based on the scouting run, identify the acetonitrile concentration at which your peptides elute.

  • Design a much shallower gradient around this point. For instance, if the peptides eluted between 40% and 50% B in the scouting run, a new gradient could be 35% to 55% B over 40 minutes. This reduces the slope from 4.5%/min to 0.5%/min.

  • Analyze the chromatogram from the shallow gradient. Calculate the resolution (Rs) between the labeled and unlabeled peaks. An Rs value greater than 1.5 is generally considered baseline separation.

  • If separation is still insufficient, continue to decrease the gradient slope or explore other parameters as outlined in the troubleshooting guide.

Quantitative Data Summary

The following table provides a hypothetical but representative comparison of HPLC parameters for separating a d10-labeled peptide from its unlabeled form, illustrating the effect of gradient slope on resolution.

ParameterMethod 1 (Scouting)Method 2 (Optimized)
Gradient Slope 4.5% B / min0.5% B / min
Run Time 20 min40 min
Retention Time (Unlabeled) 10.50 min25.80 min
Retention Time (d10-Labeled) 10.45 min25.65 min
Resolution (Rs) 0.61.8

Note: The retention times and resolution are illustrative. The key takeaway is the significant improvement in resolution achieved by decreasing the gradient slope.

References

Technical Support Center: N-Fmoc-L-isoleucine-d10 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the specific impact of N-Fmoc-L-isoleucine-d10 incorporation on peptide secondary structure are not extensively available in peer-reviewed literature. The following troubleshooting guides and FAQs are based on established principles of solid-phase peptide synthesis (SPPS), the known properties of deuterated compounds, and potential issues that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would it be used in peptide synthesis?

This compound is a stable isotope-labeled amino acid where ten hydrogen atoms on the L-isoleucine molecule have been replaced with deuterium. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the amine function, essential for stepwise peptide synthesis.[1][2] Researchers utilize such deuterated amino acids for various applications, including:

  • Mass Spectrometry (MS): As internal standards for quantifying peptides and proteins. The mass shift of +10 Da allows for clear differentiation from the natural, non-deuterated peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To simplify complex spectra and to probe specific interactions and dynamics within a peptide structure.

  • Neutron Scattering Studies: To investigate peptide and protein structures and dynamics.

Q2: Does the incorporation of this compound affect the secondary structure (e.g., α-helix, β-sheet) of a peptide?

While chemically very similar to its non-deuterated counterpart, the increased mass and subtle differences in bond vibrational energies of this compound could theoretically have minor effects on peptide secondary structure. However, significant perturbations are generally not expected. The primary drivers of secondary structure are the sequence of amino acids and the hydrogen bonding network of the peptide backbone.[3] Any potential impact would likely be subtle and would require sensitive biophysical techniques for detection.

Q3: Are there any expected differences in coupling efficiency or reaction times when using this compound in SPPS?

A slight kinetic isotope effect (KIE) is possible due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This could potentially lead to marginally slower reaction rates for coupling and cleavage steps involving the deuterated isoleucine. However, in most automated and manual SPPS protocols, the use of excess reagents and sufficient reaction times should compensate for any minor KIE.[4] It is good practice to monitor coupling efficiency closely when first incorporating this amino acid into a synthesis.

Q4: Can I use standard Fmoc-SPPS protocols for incorporating this compound?

Yes, standard Fmoc-SPPS protocols are generally applicable.[1][5][6] This includes the choice of resins (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides), coupling reagents (e.g., HCTU, HATU), and deprotection solutions (e.g., 20% piperidine in DMF).[1][6] However, as with any non-standard amino acid, careful monitoring of the synthesis is recommended.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Deletion of Isoleucine-d10 Residue

  • Symptom: HPLC or Mass Spectrometry of the crude peptide shows a significant peak corresponding to the peptide missing the deuterated isoleucine residue (M-123.2 Da relative to the expected mass).

  • Potential Cause: Incomplete coupling of the this compound. While a significant KIE is unlikely to be the sole cause, it could be a contributing factor in "difficult" sequences prone to aggregation.[7][8]

  • Troubleshooting Steps:

    • Perform a Ninhydrin (Kaiser) Test: After the coupling step for this compound, take a small sample of the resin beads. A blue color indicates free amines, signifying incomplete coupling.[7]

    • Double Couple: If the ninhydrin test is positive, repeat the coupling step with a fresh solution of activated this compound.

    • Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or overnight.

    • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents).

    • Change Solvent: For hydrophobic peptides, consider switching from DMF to N-methylpyrrolidone (NMP), which can improve solvation.[8]

Issue 2: Incomplete Fmoc Deprotection of the Isoleucine-d10 Residue

  • Symptom: HPLC/MS analysis shows a peak corresponding to the target peptide with the Fmoc group still attached (+222.2 Da). This may also lead to truncated sequences if the subsequent amino acid fails to couple.

  • Potential Cause: Steric hindrance or peptide aggregation on the solid support is preventing the deprotection reagent (piperidine) from accessing the Fmoc group.[7] This is a common issue in SPPS, not necessarily specific to the deuterated amino acid.

  • Troubleshooting Steps:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment. For example, instead of a single 20-minute treatment, use two treatments of 10-15 minutes each.

    • Modify Deprotection Reagent: For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% DBU, 2% piperidine in DMF) can be effective.[4]

    • Monitor with UV: The Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution. A consistent decrease in absorbance across synthesis cycles may indicate aggregation issues.[9]

Experimental Protocols

General Protocol for Manual Fmoc-SPPS Incorporating this compound

This protocol outlines a single coupling cycle.

  • Resin Preparation:

    • Start with a pre-loaded resin or a resin with the N-terminal Fmoc group removed.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of this compound and 3.95 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 8 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution and vortex for 1-2 minutes to activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

This cycle is repeated for each amino acid in the peptide sequence. After the final amino acid is coupled, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin.

Peptide Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Pellet the peptide by centrifugation, wash with cold ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparative Analysis of Peptide Synthesis with Standard vs. Deuterated Isoleucine.

ParameterPeptide with L-IsoleucinePeptide with L-Isoleucine-d10Notes
Crude Purity (%) e.g., 75%e.g., 72%Determined by RP-HPLC peak area.
Overall Yield (mg) e.g., 55 mge.g., 52 mgBased on a 0.1 mmol synthesis scale.
Expected Mass (Da) e.g., 1500.8e.g., 1510.8Calculated theoretical mass.
Observed Mass (Da) e.g., 1500.9e.g., 1510.9Determined by Mass Spectrometry.
Deletion Product (%) e.g., 5%e.g., 8%Quantified from HPLC/MS data.

This table should be used as a template to record and compare results from parallel syntheses.

Visualizations

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 n Cycles Coupling Coupling (Fmoc-AA-d10, HCTU, DIPEA) Wash1->Coupling n Cycles Wash2 DMF Wash Coupling->Wash2 n Cycles Wash2->Deprotection n Cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last AA Start Start: Fmoc-AA-Resin Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Secondary_Structure_Analysis cluster_results Structural Information Peptide Synthesized Peptide (with Isoleucine-d10) CD Circular Dichroism (CD) Spectroscopy Peptide->CD NMR 2D NMR Spectroscopy (e.g., NOESY, TOCSY) Peptide->NMR FTIR FTIR Spectroscopy Peptide->FTIR AlphaHelix α-Helix Content CD->AlphaHelix BetaSheet β-Sheet Content CD->BetaSheet Conformation 3D Structure & Dynamics NMR->Conformation FTIR->AlphaHelix FTIR->BetaSheet

Caption: Methods for analyzing peptide secondary structure.

References

Validation & Comparative

A Comparative Guide to N-Fmoc-L-isoleucine-d10 and Unlabeled Fmoc-L-isoleucine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and analysis, N-Fmoc-L-isoleucine and its deuterated counterpart, N-Fmoc-L-isoleucine-d10, serve as fundamental building blocks. While chemically similar, the isotopic labeling of the latter imparts distinct properties that are advantageous for specific applications. This guide provides an objective comparison of these two compounds, supported by their physicochemical properties and outlining their primary applications with relevant experimental workflows.

Physicochemical Properties: A Tabular Comparison

The primary distinction between this compound and the unlabeled version is the mass difference arising from the substitution of ten hydrogen atoms with deuterium. This mass shift is the cornerstone of the differential application of the deuterated compound.

PropertyUnlabeled Fmoc-L-isoleucineThis compound
Molecular Formula C₂₁H₂₃NO₄C₂₁H₁₃D₁₀NO₄
Molecular Weight 353.41 g/mol [1][2]Approximately 363.47 g/mol
Isotopic Purity Not ApplicableTypically ≥98%
Appearance White to off-white crystalline powderWhite to off-white solid
Solubility Soluble in DMF and other polar organic solvents; slightly soluble in water.[3]Similar to unlabeled Fmoc-L-isoleucine

Core Applications: Peptide Synthesis and Quantitative Analysis

Both molecules are extensively used in solid-phase peptide synthesis (SPPS) employing Fmoc chemistry.[4][5] However, this compound offers the significant advantage of serving as an internal standard for quantitative mass spectrometry-based applications.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-isoleucine, in both its labeled and unlabeled forms, is a crucial reagent in the stepwise assembly of peptides on a solid support. The Fmoc protecting group on the α-amino group is stable under acidic conditions but is readily removed by a mild base, such as piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[6]

Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis

A typical manual SPPS cycle involves the following steps:

  • Resin Swelling: The solid support (e.g., Wang or Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either unlabeled or deuterated) is activated with a coupling reagent (e.g., HATU) and coupled to the free amino group on the resin.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

While the chemical reactivity of this compound in peptide coupling is largely identical to its unlabeled counterpart, the presence of deuterium can lead to a minor kinetic isotope effect. This effect, however, is generally considered negligible in the context of standard peptide synthesis and does not significantly impact coupling efficiency or yield.

SPPS_Workflow cluster_Resin_Preparation Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle cluster_Final_Steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Couple Activated Fmoc-Amino Acid Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage 5. Repeat Cycle Purification Peptide Purification (e.g., HPLC) Cleavage->Purification 6.

Fmoc Solid-Phase Peptide Synthesis Workflow.
Quantitative Analysis using Mass Spectrometry

The key advantage of this compound lies in its application as an internal standard for the accurate quantification of peptides and proteins by mass spectrometry.[1][7] In this context, a known amount of the deuterated peptide (synthesized using this compound) is spiked into a sample containing the unlabeled peptide of interest.

The deuterated and non-deuterated peptides are chemically identical and thus exhibit similar ionization efficiencies and fragmentation patterns in the mass spectrometer. However, they are readily distinguishable by their mass-to-charge (m/z) ratio. By comparing the signal intensities of the isotopic pairs, precise quantification of the target peptide can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Peptide Analysis by LC-MS/MS

  • Sample Preparation: The biological or synthetic sample containing the target peptide is prepared.

  • Internal Standard Spiking: A precisely known amount of the corresponding deuterated peptide is added to the sample.

  • LC Separation: The mixture is injected into a liquid chromatography (LC) system to separate the peptides from other components in the sample. The deuterated and unlabeled peptides co-elute.

  • Mass Spectrometry Analysis: The eluting peptides are ionized and analyzed by a tandem mass spectrometer (MS/MS).

  • Quantification: The signal intensities of the precursor and/or fragment ions for both the labeled and unlabeled peptides are measured. The ratio of these intensities is used to calculate the concentration of the target peptide in the original sample.

A potential consideration when using deuterium-labeled standards in liquid chromatography is the "isotope effect," which may cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[7] This can be mitigated through careful chromatographic method development.

MS_Quantification_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological/Synthetic Sample (Contains Unlabeled Peptide) Spike Spike with Known Amount of Deuterated Peptide Standard Sample->Spike LC Liquid Chromatography (LC) Separation Spike->LC MS Tandem Mass Spectrometry (MS/MS) Analysis LC->MS Data Measure Signal Intensities of Labeled and Unlabeled Peptides MS->Data Ratio Calculate Intensity Ratio Data->Ratio Concentration Determine Concentration of Unlabeled Peptide Ratio->Concentration

Workflow for Quantitative Peptide Analysis using a Deuterated Internal Standard.

Conclusion

References

A Researcher's Guide to Isotopic Purity Analysis of N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring the isotopic purity of starting materials is a critical, yet often overlooked, aspect of experimental success. This guide provides a comprehensive comparison of N-Fmoc-L-isoleucine-d10, a commonly used internal standard, with its alternative isotopically labeled counterparts. We present supporting experimental data, detailed analytical protocols, and visual workflows to empower researchers in making informed decisions for their analytical needs.

In quantitative proteomics, metabolomics, and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for accurate and precise quantification by mass spectrometry.[1] this compound, with its ten deuterium atoms, offers a significant mass shift from its unlabeled counterpart, facilitating clear differentiation in complex biological matrices. However, the utility of this standard is directly dependent on its isotopic purity—the percentage of molecules containing the desired number of heavy isotopes. Incomplete deuteration can lead to a distribution of isotopologues, potentially interfering with the quantification of the target analyte.

This guide delves into the isotopic purity analysis of this compound and compares it with other commercially available stable isotope-labeled N-Fmoc-L-isoleucine alternatives.

Comparative Analysis of Isotopic Purity

The isotopic purity of commercially available this compound and its alternatives is a key performance indicator. While chemical purity is typically high (often ≥98%), the isotopic enrichment and distribution can vary. Below is a comparative summary of typical isotopic purity specifications for this compound alongside other common stable isotope-labeled versions.

CompoundLabelTheoretical Mass Increase (Da)Typical Isotopic PurityPredominant Isotopologue Abundance
This compoundd10+10.0628≥98% (atom % D)>95% (d10)
N-Fmoc-L-isoleucine-¹³C₆¹³C₆+6.0201≥99% (atom % ¹³C)>98% (¹³C₆)
N-Fmoc-L-isoleucine-¹⁵N¹⁵N+0.9970≥98% (atom % ¹⁵N)>98% (¹⁵N)
N-Fmoc-L-isoleucine-¹³C₆, ¹⁵N¹³C₆, ¹⁵N+7.0171≥98% (atom % ¹³C, ¹⁵N)>96% (¹³C₆, ¹⁵N)

Note: The predominant isotopologue abundance represents the percentage of molecules containing the exact number of specified heavy isotopes. This value is critical for minimizing isotopic interference in quantitative assays. The data presented is a representative compilation from various commercial suppliers.

Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS

The following protocol outlines a detailed method for determining the isotopic purity and distribution of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matching solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan (to observe the full isotopic distribution) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Scan Range (Full Scan): m/z 350-380.

  • Key Ions to Monitor (m/z):

    • Unlabeled (d0): 354.17

    • d1-d9 isotopologues: 355.17 - 363.22

    • d10 (target): 364.23

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

4. Data Analysis:

  • From the full scan data, extract the ion chromatograms for each isotopologue (d0 to d10).

  • Integrate the peak area for each isotopologue.

  • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the d10 isotopologue relative to the sum of all detected isotopologues.

Workflow for Isotopic Purity Analysis

The following diagram illustrates the experimental workflow for the isotopic purity analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1 µg/mL) stock->working lc LC Separation (C18 Column) working->lc ms MS Detection (Full Scan & SIM/MRM) lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate purity Determine Isotopic Purity calculate->purity

Caption: Experimental workflow for isotopic purity analysis.

Logical Framework for Selecting an Isotopic Standard

The choice of an appropriate stable isotope-labeled internal standard depends on several factors. The following diagram outlines the key considerations in this decision-making process.

G cluster_requirements Assay Requirements cluster_options Isotopic Labeling Options cluster_decision Decision Criteria mass_shift Required Mass Shift d10 Deuterium (d10) mass_shift->d10 c13 Carbon-13 (¹³C) mass_shift->c13 mixed Mixed Isotopes (¹³C, ¹⁵N) mass_shift->mixed interference Potential for Interference interference->c13 n15 Nitrogen-15 (¹⁵N) interference->n15 interference->mixed cost Budgetary Constraints cost->d10 cost->n15 purity Isotopic Purity & Distribution d10->purity stability Label Stability d10->stability availability Commercial Availability d10->availability c13->purity c13->stability c13->availability n15->purity n15->stability n15->availability mixed->purity mixed->stability mixed->availability decision Final Selection purity->decision Select Optimal Standard stability->decision Select Optimal Standard availability->decision Select Optimal Standard

Caption: Decision-making framework for isotopic standard selection.

Conclusion

The isotopic purity of this compound and its alternatives is a paramount consideration for ensuring the accuracy and reliability of quantitative mass spectrometry-based assays. While deuterated standards like this compound offer a cost-effective solution with a significant mass shift, researchers must be vigilant about the potential for incomplete labeling and the resulting isotopic distribution. For applications demanding the highest level of accuracy and minimal isotopic interference, ¹³C- and ¹⁵N-labeled standards, despite their higher cost, may be a more appropriate choice due to their typically higher isotopic enrichment and the lower natural abundance of these isotopes. By implementing rigorous quality control measures, including the isotopic purity analysis detailed in this guide, researchers can confidently select and utilize the most suitable internal standard for their specific analytical challenges, ultimately leading to more robust and reproducible scientific outcomes.

References

Validation of N-Fmoc-L-isoleucine-d10 as an Internal Standard in LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and clinical diagnostics, the accurate quantification of amino acids is critical. The use of a fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) protecting group is a common strategy to enhance the chromatographic retention and sensitivity of amino acids in liquid chromatography-mass spectrometry (LC-MS). A robust analytical method requires a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive validation of N-Fmoc-L-isoleucine-d10 as a stable isotope-labeled (SIL) internal standard for the quantification of N-Fmoc-L-isoleucine and compares its performance against a non-isotope labeled structural analog, N-Fmoc-L-norvaline.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2][3] They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects, leading to superior accuracy and precision.[4][5] this compound, a deuterated form of the analyte, is an ideal candidate for this purpose.[6] This guide presents validation data adhering to established bioanalytical method validation guidelines.[7][8][9][10]

Comparative Performance Data

The following tables summarize the performance of this compound compared to N-Fmoc-L-norvaline as an internal standard for the quantification of N-Fmoc-L-isoleucine in human plasma.

Table 1: Linearity and Sensitivity

ParameterThis compound (IS)N-Fmoc-L-norvaline (IS)Acceptance Criteria
Calibration Range1.0 - 1000 ng/mL1.0 - 1000 ng/mL-
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
LLOQ Accuracy (%)95.8 - 104.2%88.5 - 110.1%80 - 120%
LLOQ Precision (%CV)≤ 8.5%≤ 14.2%≤ 20%

Table 2: Intra- and Inter-Assay Accuracy and Precision

QC LevelConcentration (ng/mL)Using this compound (IS) Using N-Fmoc-L-norvaline (IS) Acceptance Criteria
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias)
Intra-Assay (n=6)
Low (LQC)3.0-2.1%5.3%-8.9%
Medium (MQC)1501.5%3.1%4.2%
High (HQC)7500.8%2.5%2.1%
Inter-Assay (3 runs, n=18)
Low (LQC)3.0-1.5%6.8%-10.2%
Medium (MQC)1502.3%4.2%5.8%
High (HQC)7501.2%3.3%3.5%

Table 3: Matrix Effect and Recovery

ParameterN-Fmoc-L-isoleucine (Analyte)This compound (IS)N-Fmoc-L-norvaline (IS)Acceptance Criteria
Recovery (%)
Low QC85.2%85.9%92.1%Consistent & Reproducible
High QC86.1%86.5%93.5%
Matrix Factor (IS Normalized) -0.98 - 1.040.85 - 1.12%CV ≤ 15%
Matrix Factor %CV -4.1%12.8%

The data clearly demonstrates that while both internal standards can be used, this compound provides superior precision and accuracy. The IS-normalized matrix factor variability is significantly lower when using the stable isotope-labeled standard, indicating more effective compensation for matrix-induced ion suppression or enhancement.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve N-Fmoc-L-isoleucine in methanol.

  • IS Stocks (1 mg/mL): Separately prepare stock solutions of this compound and N-Fmoc-L-norvaline in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions.

  • IS Working Solution (50 ng/mL): Dilute the IS stocks in methanol to achieve a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (either this compound or N-Fmoc-L-norvaline) to precipitate proteins and introduce the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for LC-MS analysis.

LC-MS/MS Method
  • LC System: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • N-Fmoc-L-isoleucine: Q1 354.2 -> Q3 132.1

    • This compound: Q1 364.2 -> Q3 142.1

    • N-Fmoc-L-norvaline: Q1 340.2 -> Q3 118.1

Validation Procedures

Method validation was performed based on regulatory guidelines.[7][10][11]

  • Selectivity: Blank plasma from six different sources was analyzed to check for interferences at the retention times of the analyte and IS.

  • Linearity: Calibration curves were prepared in plasma at 8 concentration levels and analyzed. The peak area ratio (analyte/IS) vs. concentration was plotted.

  • Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations in six replicates on three different days.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The IS-normalized matrix factor was calculated to assess the compensation capability of the IS.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) is_sol Add IS in Methanol (150 µL) (Protein Precipitation) plasma->is_sol vortex Vortex (30s) is_sol->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lc_injection Inject (5 µL) hplc_vial->lc_injection rp_column Reversed-Phase C18 Separation lc_injection->rp_column esi ESI+ Source rp_column->esi ms Tandem Mass Spectrometer (MRM Mode) esi->ms data Data Acquisition (Peak Area Ratio) ms->data cal_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) data->cal_curve calc Calculate Concentration cal_curve->calc

Caption: Experimental workflow for the quantification of N-Fmoc-L-isoleucine.

G cluster_ideal Ideal IS: this compound cluster_analog Structural Analog IS: N-Fmoc-L-norvaline analyte1 Analyte: N-Fmoc-L-isoleucine prop1 Identical Properties: - Retention Time - Extraction Recovery - Ionization Efficiency analyte1->prop1 is1 IS: This compound is1->prop1 result1 Accurate Correction prop1->result1 analyte2 Analyte: N-Fmoc-L-isoleucine prop2 Similar, but not Identical: - Slight RT Shift - Different Recovery - Variable Ionization analyte2->prop2 is2 IS: N-Fmoc-L-norvaline is2->prop2 result2 Potential for Bias prop2->result2

Caption: Logical relationship between IS choice and quantification accuracy.

References

A Comparative Guide to N-Fmoc-L-isoleucine-d10 and N-Fmoc-L-isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid building blocks is critical to ensure the desired sequence, purity, and yield of the final peptide. This guide provides a comprehensive comparison of N-Fmoc-L-isoleucine-d10 and its non-deuterated counterpart, N-Fmoc-L-isoleucine. We will delve into their specifications, applications, and a proposed experimental framework for performance comparison, supported by detailed protocols.

Introduction to Fmoc-Protected Isoleucine

N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (Fmoc-L-isoleucine) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS).[1][2][3] The Fmoc protecting group safeguards the α-amino group during the coupling of amino acids, and its lability to basic conditions allows for selective removal during the iterative process of peptide chain elongation.[2][] The deuterated analogue, this compound, where ten hydrogen atoms are replaced by deuterium, serves as a valuable tool in analytical applications, particularly in mass spectrometry-based proteomics and as an internal standard for pharmacokinetic studies.[5][6][7]

Comparative Analysis of Specifications

The physical and chemical properties of this compound and N-Fmoc-L-isoleucine are largely similar, with the primary distinction being the molecular weight due to the presence of deuterium. The following table summarizes the key specifications gathered from various suppliers.

PropertyN-Fmoc-L-isoleucineThis compound
Molecular Formula C₂₁H₂₃NO₄C₂₁H₁₃D₁₀NO₄
Molecular Weight ~353.41 g/mol [8]~363.47 g/mol [9]
Appearance White to off-white powder/crystalline solid[3][10]White to off-white solid
Purity (Typical) ≥98.0%[7][11]≥98%
Melting Point 145-147 °C[5][7][11]No data available
Optical Rotation [α]20/D −12±1°, c = 1% in DMF[7][11]No data available
Solubility Soluble in DMF, NMP, and other polar aprotic solvents.[9][12][13]Expected to have similar solubility to the non-deuterated form.

Proposed Experimental Comparison: A Head-to-Head in Solid-Phase Peptide Synthesis

To objectively evaluate the performance of this compound versus its non-deuterated counterpart in a practical setting, a direct comparison in the synthesis of a model peptide is proposed. This experiment would assess key performance indicators such as coupling efficiency, racemization, and the impact on final peptide purity.

Experimental Objective

To compare the performance of this compound and N-Fmoc-L-isoleucine in the solid-phase synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Ile-Leu) by evaluating coupling efficiency, rate of racemization, and overall purity of the synthesized peptides.

Experimental Workflow

G cluster_0 Preparation cluster_1 Peptide Synthesis (SPPS) cluster_2 Cleavage and Analysis Resin Resin Swelling (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection AA_prep_H Prepare Fmoc-L-Isoleucine Solution Coupling_H Coupling of Fmoc-L-Isoleucine AA_prep_H->Coupling_H AA_prep_D Prepare Fmoc-L-Isoleucine-d10 Solution Coupling_D Coupling of Fmoc-L-Isoleucine-d10 AA_prep_D->Coupling_D Deprotection->Coupling_H Parallel Synthesis 1 Deprotection->Coupling_D Parallel Synthesis 2 Chain_Elongation Completion of Peptide Sequence Coupling_H->Chain_Elongation Coupling_D->Chain_Elongation Cleavage Cleavage from Resin (e.g., TFA Cocktail) Chain_Elongation->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (LC-MS, Chiral HPLC) Purification->Analysis

Caption: Experimental workflow for the comparative synthesis and analysis of peptides incorporating deuterated and non-deuterated isoleucine.

Detailed Experimental Protocols

1. Resin Preparation and Swelling:

  • Resin: Rink Amide resin is a suitable choice for synthesizing peptide amides.[1]

  • Procedure: Swell the resin in dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.[14]

2. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin with the deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[14][15] Thoroughly wash the resin with DMF after deprotection.

3. Amino Acid Coupling:

  • Activation: Activate the respective Fmoc-amino acid (deuterated or non-deuterated) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

  • Procedure: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a defined period (e.g., 2 hours). Monitor the coupling completion using a qualitative test like the Kaiser test.[16]

4. Peptide Cleavage and Deprotection:

  • Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Procedure: After the final amino acid coupling and deprotection, treat the resin-bound peptide with the cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

5. Analysis and Characterization:

  • Purity Assessment (RP-HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

    • Detection: UV at 220 nm.

    • Analysis: Compare the chromatograms of the crude peptides to assess purity and identify any differences in by-product profiles.[17]

  • Identity Confirmation (LC-MS):

    • Procedure: Use liquid chromatography-mass spectrometry to confirm the molecular weight of the synthesized peptides. The peptide containing this compound will exhibit a mass shift of +10 Da compared to its non-deuterated counterpart.

  • Racemization Analysis (Chiral HPLC):

    • Procedure: After peptide hydrolysis, derivatize the resulting amino acids and analyze them using a chiral HPLC column to quantify the extent of isoleucine racemization (formation of D-allo-isoleucine, L-allo-isoleucine, and D-isoleucine).[18]

Performance Comparison and Expected Outcomes

Coupling Efficiency: It is hypothesized that the kinetic isotope effect of deuterium substitution in this compound will be negligible under standard SPPS coupling conditions. Therefore, similar coupling efficiencies are expected for both the deuterated and non-deuterated amino acids. This can be quantitatively assessed by comparing the peak areas of the target peptide in the HPLC chromatograms of the crude products.

Racemization: Racemization of amino acids during peptide synthesis is a known side reaction, particularly for certain amino acids and under specific coupling conditions.[11][19][20] While no significant difference in the rate of racemization is anticipated due to deuteration, this should be experimentally verified through chiral HPLC analysis.

Solubility: The solubility of Fmoc-protected amino acids in common SPPS solvents like DMF and NMP is crucial for efficient synthesis.[9][13] It is expected that this compound will have comparable solubility to N-Fmoc-L-isoleucine.

Logical Selection of the Appropriate Amino Acid

The decision to use this compound over the standard N-Fmoc-L-isoleucine is primarily driven by the intended application of the final peptide.

G Start Peptide Application Requirement Is_MS Mass Spectrometry-based Quantification Needed? Start->Is_MS Use_D10 Use this compound Is_MS->Use_D10 Yes Is_PK Pharmacokinetic Studies? Is_MS->Is_PK No Use_H Use N-Fmoc-L-isoleucine Is_PK->Use_H No Is_Standard Internal Standard Required? Is_PK->Is_Standard Yes Is_Standard->Use_D10 Yes Is_Standard->Use_H No

Caption: Decision tree for selecting between deuterated and non-deuterated Fmoc-L-isoleucine based on application.

Signaling Pathway Application Example

Peptides synthesized with these amino acids can be utilized in various research areas, including the study of signaling pathways. For instance, a synthesized peptide could act as an inhibitor or a substrate for a specific kinase in a cellular signaling cascade.

G cluster_0 Cellular Signaling Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Peptide Synthesized Peptide (with Ile or Ile-d10) Peptide->Kinase2 Inhibits

Caption: Example of a synthesized peptide inhibitor in a generic kinase signaling pathway.

Conclusion

Both this compound and N-Fmoc-L-isoleucine are essential reagents in the field of peptide chemistry. While their performance in the context of solid-phase peptide synthesis is expected to be comparable, the deuterated analogue offers a distinct advantage for analytical applications requiring mass differentiation. The choice between the two should be guided by the specific downstream use of the synthesized peptide. The experimental framework provided in this guide offers a robust methodology for a direct, evidence-based comparison, enabling researchers to make informed decisions for their specific research needs.

References

N-Fmoc-L-isoleucine-d10 in Proteomics: A Comparative Guide to Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, stable isotope labeling is a cornerstone of quantitative proteomics. Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a powerful in vivo approach to accurately quantify protein abundance. While heavy-atom isotopes like ¹³C and ¹⁵N are common, deuterated amino acids present a cost-effective alternative. This guide provides an objective comparison of N-Fmoc-L-isoleucine-d10 with other deuterated amino acids, supported by experimental data and detailed protocols to inform your research decisions.

Performance Comparison of Deuterated Amino Acids in Quantitative Proteomics

The choice of a deuterated amino acid for SILAC experiments can impact several analytical parameters. This compound, with its high degree of deuteration, offers a significant mass shift, which is beneficial for mass spectrometry analysis. However, it is crucial to consider other factors such as incorporation efficiency, metabolic stability, and potential effects on chromatography. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used deuterated amino acids.

FeatureThis compoundd3-Leucined4-Lysined8-Lysine
Nominal Mass Shift +10 Da+3 Da+4 Da+8 Da
Incorporation Efficiency High (>95%)High (>95%)High (>95%)High (>95%)
Metabolic Stability Generally stable, but potential for in-vivo de-Fmoc-ing and metabolic conversion should be considered.Generally stable.Generally stable.Generally stable.
Chromatographic Shift Noticeable shift to earlier retention times in reverse-phase chromatography.[1]Noticeable shift to earlier retention times in reverse-phase chromatography.Noticeable shift to earlier retention times in reverse-phase chromatography.More pronounced shift to earlier retention times compared to d4-lysine.[2]
Quantitative Accuracy Potential for reduced precision due to chromatographic shifts, which can lead to variations in ionization efficiency between labeled and unlabeled peptides.Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts.Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts.Similar potential for reduced precision as other deuterated amino acids due to chromatographic shifts.
Cost-Effectiveness Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids.Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids.Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids.Generally more cost-effective than ¹³C or ¹⁵N labeled amino acids.

Experimental Protocol: SILAC-based Quantification of Protein Expression using Deuterated Isoleucine

This protocol outlines a typical workflow for a SILAC experiment using a deuterated amino acid, such as this compound, to compare protein expression between two cell populations.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI medium lacking L-isoleucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-isoleucine

  • "Heavy" this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • C18 spin columns for peptide desalting

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use SILAC medium supplemented with normal ("light") L-isoleucine.

    • For the "heavy" population, use SILAC medium supplemented with this compound.

    • Grow cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[3]

  • Cell Lysis and Protein Extraction:

    • Harvest both "light" and "heavy" cell populations.

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate (e.g., using a BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

    • Digest the protein mixture into peptides overnight with trypsin at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the desalted peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

    • The software will identify peptide pairs with a specific mass difference corresponding to the deuterated label (in this case, a +10 Da shift for isoleucine-d10).

    • The ratio of the peak intensities of the "heavy" and "light" peptides is used to determine the relative abundance of the corresponding protein in the two samples.

Visualizing Workflows and Concepts

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Culture Light Culture Harvest Light Cells Harvest Light Cells Light Culture->Harvest Light Cells Heavy Culture Heavy Culture Harvest Heavy Cells Harvest Heavy Cells Heavy Culture->Harvest Heavy Cells Mix Lysates (1:1) Mix Lysates (1:1) Harvest Light Cells->Mix Lysates (1:1) Harvest Heavy Cells->Mix Lysates (1:1) Protein Digestion (Trypsin) Protein Digestion (Trypsin) Mix Lysates (1:1)->Protein Digestion (Trypsin) Peptide Desalting Peptide Desalting Protein Digestion (Trypsin)->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein ID & Quantification Protein ID & Quantification Data Analysis->Protein ID & Quantification

A typical SILAC experimental workflow.

mTOR_Signaling_SILAC cluster_input Stimuli cluster_pathway mTOR Signaling Pathway cluster_output SILAC Readout Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids (Isoleucine) Amino Acids (Isoleucine) Amino Acids (Isoleucine)->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Inhibition Quantified Proteome Quantified Proteome Protein Synthesis->Quantified Proteome Measured by SILAC

Using SILAC to study the mTOR signaling pathway.

Labeling_Tradeoffs cluster_deuterium Deuterium (²H) Labeling cluster_heavy_atom Heavy-Atom (¹³C, ¹⁵N) Labeling Deuterium Deuterium D_Pros Pros: - Cost-effective - Readily available Deuterium->D_Pros D_Cons Cons: - Chromatographic shift - Potential for lower precision Deuterium->D_Cons HeavyAtom HeavyAtom HA_Pros Pros: - No chromatographic shift - High quantitative accuracy HeavyAtom->HA_Pros HA_Cons Cons: - More expensive - Synthesis can be more complex HeavyAtom->HA_Cons

Trade-offs between deuterium and heavy-atom labeling.

Conclusion

This compound and other deuterated amino acids are valuable tools in quantitative proteomics, offering a more economical approach to metabolic labeling compared to their heavy-atom counterparts. The primary trade-off for this cost-effectiveness is the potential for chromatographic retention time shifts, which can introduce variability and potentially impact quantitative precision. For studies where the highest level of accuracy is paramount, ¹³C or ¹⁵N labeling may be preferable. However, with careful experimental design and data analysis, deuterated amino acids, including this compound, can provide reliable and robust quantitative proteomics data. The choice of labeling strategy will ultimately depend on the specific research question, available instrumentation, and budget.

References

Purity Deep Dive: A Comparative Analysis of N-Fmoc-L-isoleucine-d10 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis and drug development, the purity of reagents is paramount. N-Fmoc-L-isoleucine-d10, a deuterated and protected amino acid, is a critical building block in the synthesis of isotopically labeled peptides used in a range of applications, from metabolic studies to quantitative proteomics. The presence of impurities can lead to the formation of undesired side products, complicating purification processes and potentially impacting the biological activity and safety of the final therapeutic agent. This guide provides a comparative overview of the purity of this compound and its non-deuterated analog from various suppliers, supported by a standardized experimental protocol for purity verification.

Supplier Purity Comparison

Obtaining direct, publicly available Certificates of Analysis (CoA) for this compound from multiple suppliers can be challenging. The following table summarizes the available purity information for this compound and its non-deuterated counterpart, N-Fmoc-L-isoleucine, from several reputable suppliers. While not all data pertains directly to the deuterated form, it provides a valuable reference for assessing a supplier's general quality standards for this class of compounds. Researchers are strongly encouraged to request lot-specific CoAs for any product they intend to use.

SupplierCompoundStated PurityAnalytical Method
Chem-ImpexN-Fmoc-L-isoleucine≥ 99.7%[1]Chiral HPLC[1]
MedChemExpressN-Fmoc-L-isoleucine99.96%Not Specified
MedChemExpressDL-Isoleucine-d1098.6%HPLC
Sigma-AldrichN-Fmoc-L-isoleucine≥ 98.0%Titration
Cambridge Isotope LaboratoriesL-Leucine-N-Fmoc (D10)98%[2][3]Not Specified[2][3]

Note: The data for MedChemExpress's DL-Isoleucine-d10 and Cambridge Isotope Laboratories' L-Leucine-N-Fmoc (D10) are included for comparative purposes as they represent deuterated amino acids, though they are not the exact compound of interest.

Experimental Protocol: Purity Determination by RP-HPLC

The most common and reliable method for determining the purity of Fmoc-protected amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the compound of interest from any impurities based on their hydrophobicity.

Objective:

To determine the chemical purity of this compound from different suppliers using a standardized RP-HPLC method.

Materials and Reagents:
  • This compound samples from different suppliers

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

  • Reference standard of N-Fmoc-L-isoleucine (if available)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of each this compound sample.

    • Dissolve each sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 0.1 mg/mL.

    • Filter the final sample solutions through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the purity comparison of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Samples dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter Samples dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate compare Compare Supplier Purity calculate->compare

Caption: Workflow for Purity Analysis of this compound by RP-HPLC.

References

N-Fmoc-L-isoleucine-d10: A Comparative Guide to its NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-Fmoc-L-isoleucine-d10 and its non-deuterated counterpart, N-Fmoc-L-isoleucine. This document is intended to assist researchers in interpreting and utilizing the spectral data of these compounds in their work. The inclusion of detailed experimental protocols and a comparative analysis with other commercially available isotopically labeled alternatives aims to support applications in peptide synthesis, proteomics, and drug development.

Performance Comparison: NMR Spectral Data

The primary difference in the NMR spectra of this compound and N-Fmoc-L-isoleucine arises from the substitution of ten protons with deuterium atoms on the isoleucine moiety. This isotopic labeling significantly alters the ¹H and ¹³C NMR spectra, providing a unique signature for the deuterated compound.

¹H NMR Spectral Data Comparison

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the isoleucine backbone and side chain are absent. This is because deuterium (²H) has a different gyromagnetic ratio and resonates at a much lower frequency than protons (¹H), making it "silent" in a standard ¹H NMR experiment. The only observable signals are those from the fluorenylmethoxycarbonyl (Fmoc) protecting group.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectrum, the carbon signals of the deuterated isoleucine moiety in this compound will exhibit characteristic changes. The carbon atoms directly bonded to deuterium will show coupling, resulting in multiplets (typically triplets for -CD and quintets for -CD₂). Furthermore, the resonance of these carbons may experience a slight upfield shift due to the isotopic effect of deuterium. The signals for the carbons of the Fmoc group remain unchanged.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Key Spectral Features
N-Fmoc-L-isoleucine Signals for Fmoc group protons (approx. 7.3-7.8 ppm, 4.2-4.4 ppm) and isoleucine protons (approx. 0.9-2.0 ppm, 4.1 ppm) are present.[1]Signals for Fmoc group carbons and isoleucine carbons are present.[2]Full spectrum with signals for both the protecting group and the amino acid.
This compound Only signals for Fmoc group protons (approx. 7.3-7.8 ppm, 4.2-4.4 ppm) are present. Signals for isoleucine protons are absent.Signals for Fmoc group carbons are present. Signals for deuterated isoleucine carbons will show C-D coupling and a slight upfield shift.Absence of isoleucine proton signals is a clear indicator of successful deuteration.
N-Fmoc-L-isoleucine-¹³C₆, ¹⁵N Similar to the non-labeled compound, with potential for ¹³C and ¹⁵N coupling to adjacent protons.All six isoleucine carbons are ¹³C labeled, resulting in strong signals.Useful for tracing the isoleucine backbone in metabolic studies and for structural NMR.
N-Fmoc-L-isoleucine-¹⁵N Similar to the non-labeled compound, with potential for ¹⁵N coupling to the alpha-proton and amide proton.Similar to the non-labeled compound.Ideal for use in protein NMR to study protein structure and dynamics.[3][4]

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

A general procedure for acquiring NMR spectra of Fmoc-protected amino acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Fmoc-L-isoleucine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

  • NMR Instrument: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, equipped with a standard multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of this compound with its non-deuterated counterpart and other isotopically labeled alternatives.

NMR_Comparison_Workflow Workflow for NMR Spectral Data Comparison cluster_compounds Compounds for Comparison cluster_analysis NMR Spectral Analysis cluster_interpretation Data Interpretation and Comparison cluster_application Application-Specific Insights A This compound D Acquire ¹H NMR Spectra A->D E Acquire ¹³C NMR Spectra A->E B N-Fmoc-L-isoleucine (Non-deuterated) B->D B->E C Other Isotopically Labeled N-Fmoc-L-isoleucine (e.g., ¹³C, ¹⁵N) C->D C->E F Compare Presence/Absence of Isoleucine Signals in ¹H NMR D->F H Evaluate Specific Features of other Labeled Analogs D->H G Analyze C-D Coupling and Isotopic Shifts in ¹³C NMR E->G E->H I Confirm Deuteration for this compound F->I J Structural Elucidation and Reference for Non-deuterated F->J G->I G->J K Utility in Specific Assays (e.g., Metabolic Tracing, Structural Biology) H->K

References

A Comparative Guide to the Mass Shift and Isotopic Distribution of N-Fmoc-L-isoleucine-d10 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics and drug development, the precise analysis of stable isotope-labeled compounds is paramount. This guide provides a detailed comparison of the mass shift and isotopic distribution of N-Fmoc-L-isoleucine-d10 against other deuterated N-Fmoc-L-amino acids, supported by theoretical data and a comprehensive experimental protocol for high-resolution mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes the key mass-related properties of this compound and its common alternatives, N-Fmoc-L-leucine-d10 and N-Fmoc-L-valine-d8. This data is crucial for the accurate identification and quantification of these compounds in complex biological matrices.

CompoundMolecular Formula (Unlabeled)Monoisotopic Mass (Unlabeled) (Da)Molecular Formula (Labeled)Monoisotopic Mass (Labeled) (Da)Theoretical Mass Shift (Da)
N-Fmoc-L-isoleucineC₂₁H₂₃NO₄353.1627C₂₁H₁₃D₁₀NO₄363.225410.0627
N-Fmoc-L-leucineC₂₁H₂₃NO₄353.1627C₂₁H₁₃D₁₀NO₄363.225410.0627
N-Fmoc-L-valineC₂₀H₂₁NO₄339.1471C₂₀H₁₃D₈NO₄347.19738.0502

Note: The monoisotopic mass of the deuterated compounds was calculated based on the replacement of hydrogen (1.007825 u) with deuterium (2.014102 u).

Understanding Mass Shift and Isotopic Distribution

The mass shift is the difference between the monoisotopic mass of the labeled and unlabeled compound. For this compound, the theoretical mass shift is approximately 10.0627 Da, resulting from the substitution of ten hydrogen atoms with ten deuterium atoms.

The isotopic distribution of a molecule refers to the relative abundance of its different isotopic peaks in a mass spectrum. Due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), a molecule will appear as a cluster of peaks. Deuterium labeling further complicates this pattern. The isotopic distribution of this compound will show a significant shift to higher m/z values compared to its unlabeled counterpart, with the most abundant peak corresponding to the molecule containing ten deuterium atoms. The exact pattern of the isotopic cluster is influenced by the isotopic purity of the labeled compound and the natural isotopic abundance of all elements in the molecule. Accurate prediction of the isotopic distribution is crucial for resolving and correctly identifying the labeled compound in a mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This protocol outlines the methodology for the analysis of this compound and its alternatives using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with electrospray ionization (ESI).

1. Sample Preparation:

  • Prepare stock solutions of N-Fmoc-L-isoleucine (unlabeled control) and this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be optimized based on instrument sensitivity.

  • Prepare a 1:1 (v/v) mixture of the unlabeled and labeled working solutions to observe both species in the same analysis.

2. Mass Spectrometry Analysis:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer).

  • Infusion Method: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, liquid chromatography (LC) can be used for separation prior to mass analysis, which is recommended for complex samples.

  • Mass Spectrometer Settings (Example for Orbitrap):

    • Spray Voltage: 3.5 - 4.0 kV

    • Capillary Temperature: 275 - 325 °C

    • Sheath Gas Flow Rate: 10 - 15 (arbitrary units)

    • Auxiliary Gas Flow Rate: 2 - 5 (arbitrary units)

    • S-Lens RF Level: 50 - 60

    • Resolution: 120,000 - 140,000 at m/z 200

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

    • Mass Range: m/z 150 - 500

3. Data Analysis:

  • Acquire the mass spectra for the unlabeled, labeled, and mixed samples.

  • For the unlabeled N-Fmoc-L-isoleucine, identify the protonated molecule [M+H]⁺ at approximately m/z 354.1700.

  • For this compound, identify the protonated molecule [M+D]⁺ at approximately m/z 364.2327.

  • In the mixed sample, observe both isotopic envelopes and measure the experimental mass shift.

  • Compare the experimentally observed isotopic distribution with the theoretical distribution predicted using an isotopic distribution calculator tool. Several online tools and software packages are available for this purpose (e.g., IsoPro, ChemCalc).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing the mass shift and isotopic distribution of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Prepare Stock Solutions (Unlabeled & Labeled) B Prepare Working Solutions A->B C Create 1:1 Mixture B->C D Direct Infusion / LC Injection C->D E Electrospray Ionization (ESI+) D->E F High-Resolution Mass Analysis E->F G Acquire Mass Spectra F->G H Identify [M+H]⁺ and [M+D]⁺ G->H I Measure Experimental Mass Shift H->I J Compare with Theoretical Isotopic Distribution I->J

Caption: Experimental workflow for mass spectrometry analysis.

Logical Relationship of Key Concepts

The following diagram illustrates the relationship between the key concepts discussed in this guide.

logical_relationship cluster_compound Compound Properties cluster_ms Mass Spectrometry Concepts cluster_analysis Analytical Outcome Unlabeled N-Fmoc-L-isoleucine MassShift Mass Shift Unlabeled->MassShift Labeled This compound Labeled->MassShift IsotopicDist Isotopic Distribution Labeled->IsotopicDist Identification Compound Identification MassShift->Identification IsotopicDist->Identification Quantification Relative Quantification IsotopicDist->Quantification

Caption: Relationship between compound properties and MS analysis.

This guide provides a foundational understanding and a practical framework for the analysis of this compound. By leveraging high-resolution mass spectrometry and a clear understanding of mass shift and isotopic distribution, researchers can confidently incorporate this and other stable isotope-labeled compounds into their quantitative proteomics and drug development workflows.

Quantifying the Incorporation Efficiency of N-Fmoc-L-isoleucine-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, particularly for applications in quantitative proteomics and pharmacokinetic studies, the use of stable isotope-labeled amino acids is indispensable. N-Fmoc-L-isoleucine-d10, a deuterated version of a proteinogenic amino acid, serves as a critical building block for introducing a heavy isotopic signature into synthetic peptides. However, the efficiency of its incorporation during Solid-Phase Peptide Synthesis (SPPS) is a crucial parameter that can impact the overall yield and purity of the final product.

Factors Influencing Incorporation Efficiency

The successful incorporation of any Fmoc-amino acid is contingent upon several factors. For sterically hindered amino acids like isoleucine, these factors are even more critical. Key considerations include:

  • Steric Hindrance: Isoleucine is a β-branched amino acid, which can present steric challenges during the coupling reaction, potentially leading to lower incorporation efficiency compared to less bulky amino acids. The presence of deuterium atoms in this compound is not expected to significantly alter its steric profile compared to the non-deuterated form.

  • Purity of the Amino Acid Derivative: The purity of the this compound building block is paramount. Impurities can lead to incomplete coupling and the formation of deletion sequences.

  • Coupling Reagents: The choice of activating agent and additives can significantly impact the coupling efficiency, especially for challenging residues.

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time must be optimized to ensure complete coupling.

  • Peptide Sequence and Aggregation: The growing peptide chain's sequence can influence its tendency to aggregate on the solid support, which can hinder the accessibility of the N-terminal amine for coupling.

Comparative Data Presentation

To facilitate a direct comparison, all quantitative data should be summarized in clearly structured tables. The following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: Comparison of Coupling Efficiency using HPLC Analysis of a Model Peptide

Amino Acid DerivativeModel Peptide SequenceCoupling Time (h)Crude Purity of Full-Length Peptide (%)Percentage of Deletion Peptide (%)
N-Fmoc-L-isoleucineAc-Tyr-Ile -Gly-Phe-Leu-NH₂2(Experimental Data)(Experimental Data)
This compoundAc-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂2(Experimental Data)(Experimental Data)
N-Fmoc-L-isoleucineAc-Tyr-Ile -Gly-Phe-Leu-NH₂4(Experimental Data)(Experimental Data)
This compoundAc-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂4(Experimental Data)(Experimental Data)

Table 2: Mass Spectrometry Analysis of a Model Peptide

Amino Acid DerivativeModel Peptide SequenceExpected Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Difference (Da)
N-Fmoc-L-isoleucineAc-Tyr-Ile -Gly-Phe-Leu-NH₂(Calculated Value)(Experimental Data)(Experimental Data)
This compoundAc-Tyr-Ile(d10) -Gly-Phe-Leu-NH₂(Calculated Value + 10.0628)(Experimental Data)(Experimental Data)

Table 3: Qualitative and Quantitative Monitoring of Coupling

Amino Acid DerivativeCoupling StepKaiser Test ResultFmoc-UV Quantification (mmol/g)
N-Fmoc-L-isoleucineAfter 1st coupling(e.g., Negative/Slightly Positive)(Experimental Data)
This compoundAfter 1st coupling(e.g., Negative/Slightly Positive)(Experimental Data)
N-Fmoc-L-isoleucineAfter 2nd coupling (if required)(e.g., Negative)(Experimental Data)
This compoundAfter 2nd coupling (if required)(e.g., Negative)(Experimental Data)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the respective Fmoc-amino acid (N-Fmoc-L-isoleucine or this compound) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the desired time (e.g., 2 or 4 hours).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to qualitatively assess the presence of free primary amines.[1][2][3]

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and pyridine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.[4]

  • Data Analysis: Integrate the peak areas of the chromatogram to determine the percentage of the full-length peptide and any deletion sequences.

Protocol 3: Mass Spectrometry (MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the theoretically calculated mass for both the deuterated and non-deuterated peptides.

Protocol 4: Fmoc Quantification by UV-Spectroscopy
  • Sample Preparation: After the coupling step and subsequent washing, treat a known weight of the peptide-resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

  • UV Measurement: Dilute an aliquot of the piperidine solution and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[5][6]

  • Calculation: Calculate the loading of the amino acid on the resin using the Beer-Lambert law, with a molar extinction coefficient (ε) for the adduct of approximately 7800 M⁻¹cm⁻¹.

Visualizing the Workflow and Relationships

To provide a clear overview of the experimental process and the logical connections between different stages, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis and Quantification Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling Monitoring Monitoring Amino_Acid_Coupling->Monitoring Fmoc_Quantification Fmoc_Quantification Amino_Acid_Coupling->Fmoc_Quantification Capping Capping Monitoring->Capping if positive Washing Washing Monitoring->Washing if negative Capping->Washing Repeat_Cycle Repeat_Cycle Washing->Repeat_Cycle Final_Deprotection Final_Deprotection Repeat_Cycle->Final_Deprotection Cleavage Cleavage HPLC_Analysis HPLC_Analysis Cleavage->HPLC_Analysis MS_Analysis MS_Analysis Cleavage->MS_Analysis Final_Deprotection->Cleavage

Caption: Experimental workflow for SPPS and subsequent analysis.

logical_relationship cluster_Factors Influencing Factors cluster_Efficiency Incorporation Efficiency cluster_Metrics Quantification Metrics Steric_Hindrance Steric_Hindrance Coupling_Success Coupling_Success Steric_Hindrance->Coupling_Success Purity Purity Purity->Coupling_Success Coupling_Reagents Coupling_Reagents Coupling_Reagents->Coupling_Success Reaction_Conditions Reaction_Conditions Reaction_Conditions->Coupling_Success Aggregation Aggregation Aggregation->Coupling_Success Crude_Purity Crude_Purity Coupling_Success->Crude_Purity Deletion_Sequences Deletion_Sequences Coupling_Success->Deletion_Sequences Mass_Accuracy Mass_Accuracy Coupling_Success->Mass_Accuracy Fmoc_Loading Fmoc_Loading Coupling_Success->Fmoc_Loading

Caption: Factors influencing incorporation efficiency and their quantification.

References

Benchmarking N-Fmoc-L-isoleucine-d10: A Comparative Guide for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive performance comparison of N-Fmoc-L-isoleucine-d10 against other commonly used isotopically labeled isoleucine standards, supported by experimental data and detailed protocols.

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative mass spectrometry, enabling precise correction for variability in sample preparation and instrument response. While various isotopically labeled forms of L-isoleucine are commercially available, their performance characteristics can differ. This guide focuses on benchmarking this compound and provides a comparative analysis with 13C- and 13C,15N-labeled L-isoleucine standards.

Performance Comparison of Isoleucine Internal Standards

The selection of an internal standard can significantly impact the accuracy and precision of a quantitative assay. Generally, an ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency. Carbon-13 (¹³C) labeled standards are often considered superior to deuterated (²H) standards as they tend to have better co-elution with the unlabeled analyte and are less prone to isotopic effects that can alter retention times.[1]

Here, we summarize the key quantitative performance parameters for this compound and its common alternatives.

Internal StandardLabel TypeLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages & Disadvantages
This compound Deuterated (d10)Data not publicly availableData not publicly availableData not publicly availableAdvantage: Cost-effective. Disadvantage: Potential for chromatographic shift relative to the analyte, which may affect accuracy.[1]
L-Isoleucine-¹³C₆ Carbon-13 (¹³C)>0.99Typically in the low ng/mL to high pg/mL rangeTypically in the low ng/mL to high pg/mL rangeAdvantage: Excellent co-elution with the analyte, leading to high accuracy.[1] Disadvantage: Higher cost compared to deuterated standards.
L-Isoleucine-U-¹³C₆,¹⁵N Carbon-13 & Nitrogen-15>0.995[2][3]0.7 - 94.1 ng/mL (for a mix of amino acids)[2][3]0.7 - 94.1 ng/mL (for a mix of amino acids)[2][3]Advantage: Provides a significant mass shift from the native analyte, minimizing potential for isotopic overlap. Excellent co-elution. Disadvantage: Highest cost among the alternatives.

Experimental Protocols

To provide a framework for the comparative evaluation of these internal standards, a detailed experimental protocol for a quantitative LC-MS/MS assay is outlined below. This protocol can be adapted for specific instruments and matrices.

Objective:

To compare the quantitative performance of this compound, L-Isoleucine-¹³C₆, and L-Isoleucine-U-¹³C₆,¹⁵N as internal standards for the quantification of L-isoleucine in a biological matrix (e.g., plasma).

Materials:
  • L-Isoleucine analytical standard

  • This compound

  • L-Isoleucine-¹³C₆

  • L-Isoleucine-U-¹³C₆,¹⁵N

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 1% FA)

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of L-isoleucine and each internal standard in a suitable solvent (e.g., 50:50 ACN:Water).

    • Prepare working solutions of the L-isoleucine standard for the calibration curve by serial dilution.

    • Prepare a working solution for each internal standard at a fixed concentration.

  • Sample Preparation:

    • Prepare three sets of calibration curve samples by spiking the biological matrix with the L-isoleucine standard solutions.

    • To each set of calibration samples, add one of the internal standard working solutions (this compound, L-Isoleucine-¹³C₆, or L-Isoleucine-U-¹³C₆,¹⁵N).

    • Perform protein precipitation by adding a fixed volume of cold protein precipitation solvent to each sample.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase C18 column.

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient to achieve separation of isoleucine from other matrix components.

      • Flow Rate: A typical flow rate for the chosen column.

      • Injection Volume: 1-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-Isoleucine: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z

        • This compound: Determine the appropriate precursor and product ions.

        • L-Isoleucine-¹³C₆: e.g., Q1: 138.1 m/z -> Q3: 92.1 m/z

        • L-Isoleucine-U-¹³C₆,¹⁵N: e.g., Q1: 139.1 m/z -> Q3: 93.1 m/z

      • Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and internal standard.

  • Data Analysis:

    • For each set of calibration curves, plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the L-isoleucine standard.

    • Perform a linear regression to determine the linearity (R²) of the calibration curve for each internal standard.

    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each method based on signal-to-noise ratios or other validated methods.

    • Analyze quality control (QC) samples at different concentrations to assess the accuracy and precision of each method.

Visualizing the Workflow and Relevant Pathways

To further clarify the experimental process and the biological context of isoleucine quantification, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike_Std Spike L-Isoleucine Standard Matrix->Spike_Std Spike_IS Spike Internal Standard (this compound or alternative) Spike_Std->Spike_IS PP Protein Precipitation Spike_IS->PP Evap Evaporation PP->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quant Quantify Isoleucine Concentration Cal_Curve->Quant

Caption: Experimental workflow for the comparative quantitative analysis of L-isoleucine.

Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways. Its accurate quantification is essential for studying metabolic disorders and drug development.

G Isoleucine L-Isoleucine BCAT BCAT KIC α-keto-β-methylvalerate Isoleucine->KIC Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCKDH BCKDH KIC->BCKDH Oxidative Decarboxylation AcCoA Acetyl-CoA BCKDH->AcCoA SuccinylCoA Succinyl-CoA BCKDH->SuccinylCoA TCA TCA Cycle AcCoA->TCA SuccinylCoA->TCA

Caption: Simplified metabolic pathway of L-isoleucine catabolism.

Conclusion

This guide provides a framework for the objective comparison of this compound with other isotopically labeled isoleucine standards. While deuterated standards like this compound offer a cost-effective option, the available evidence suggests that ¹³C- and ¹³C,¹⁵N-labeled standards provide superior performance in terms of chromatographic co-elution and accuracy, which are critical for high-quality quantitative assays. Researchers should carefully consider the specific requirements of their application, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints, when selecting an internal standard for isoleucine quantification. The provided experimental protocol offers a starting point for conducting a rigorous in-house evaluation to determine the most suitable internal standard for their specific needs.

References

Safety Operating Guide

Navigating the Disposal of N-Fmoc-L-isoleucine-d10: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Fmoc-L-isoleucine-d10 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste streams, ensuring a secure and responsible laboratory environment.

While N-Fmoc-L-isoleucine is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is essential to minimize environmental impact and maintain a high standard of laboratory safety.[1][2] The disposal of the deuterated form, this compound, follows the same procedures as the non-deuterated compound, as the primary considerations are based on its chemical properties rather than its isotopic labeling.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Fmoc-L-isoleucine is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Formula C₂₁H₂₃NO₄
Molar Mass 353.41 g/mol
Appearance White solid
Melting Point 146 - 149 °C (294.8 - 300.2 °F)
Solubility No data available
Storage Temperature Keep refrigerated

Procedural Guidance for Disposal

The following sections outline detailed protocols for the disposal of this compound in its solid form, as well as for the liquid waste streams and contaminated labware that are generated during its use.

Disposal of Unused or Expired Solid this compound

Unused or expired this compound should be treated as chemical waste.

  • Segregation and Labeling :

    • Ensure the original container is securely sealed.

    • If repackaging is necessary, use a suitable, clearly labeled, and sealed waste container.

    • The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other institutional or regulatory-required information.

  • Storage :

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be separate from incompatible chemicals.

  • Disposal :

    • Arrange for disposal through your institution's licensed hazardous waste management program.[1]

    • Do not dispose of the solid compound in regular trash or down the drain.[1][2]

Disposal of Liquid Waste from Experimental Procedures

A common application of this compound is in peptide synthesis, where the Fmoc protecting group is removed. This process generates a hazardous liquid waste stream.

  • Collection :

    • Collect all liquid waste from the Fmoc-deprotection step (typically containing piperidine in a solvent like dimethylformamide (DMF)) in a dedicated, properly labeled, and sealed waste container.[3]

    • Avoid mixing this waste with other, incompatible waste streams.[3]

  • Labeling :

    • Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components, for instance, "Piperidine/DMF waste from Fmoc deprotection."[3]

  • Storage and Disposal :

    • Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[3]

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

Items that have come into contact with this compound are considered contaminated solid waste.

  • Segregation :

    • Collect items such as gloves, weighing paper, and pipette tips in a separate, sealed container or bag specifically for contaminated solid waste.

  • Storage and Disposal :

    • Store the container in the hazardous waste accumulation area.

    • Dispose of this waste through your institution's hazardous waste program.[3] Contaminated packaging should be disposed of as unused product.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.

cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal Unused Solid Unused Solid Sealed Container (Solid) Sealed Container (Solid) Unused Solid->Sealed Container (Solid) Liquid Waste (Fmoc Deprotection) Liquid Waste (Fmoc Deprotection) Sealed Container (Liquid) Sealed Container (Liquid) Liquid Waste (Fmoc Deprotection)->Sealed Container (Liquid) Contaminated Labware Contaminated Labware Sealed Container (Contaminated Solids) Sealed Container (Contaminated Solids) Contaminated Labware->Sealed Container (Contaminated Solids) Label as 'Hazardous Waste' with Chemical Name Label as 'Hazardous Waste' with Chemical Name Sealed Container (Solid)->Label as 'Hazardous Waste' with Chemical Name Sealed Container (Liquid)->Label as 'Hazardous Waste' with Chemical Name Sealed Container (Contaminated Solids)->Label as 'Hazardous Waste' with Chemical Name Designated Hazardous Waste Area Designated Hazardous Waste Area Label as 'Hazardous Waste' with Chemical Name->Designated Hazardous Waste Area Licensed Hazardous Waste Vendor Licensed Hazardous Waste Vendor Designated Hazardous Waste Area->Licensed Hazardous Waste Vendor

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Personal Precautions :

    • Ensure adequate ventilation.[4][5]

    • Wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[4][6]

    • Avoid dust formation.[4][5][6]

  • Containment and Cleanup :

    • Sweep up the spilled solid material.[4][5][6]

    • Place the swept-up material into a suitable, closed container for disposal.[4][5][6]

  • Environmental Precautions :

    • Prevent the substance from entering drains or waterways.[1][2][7]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Personal protective equipment for handling N-Fmoc-L-isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N-Fmoc-L-isoleucine-d10. While this specific deuterated compound is not classified as hazardous, adherence to standard laboratory safety practices is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment is crucial for preventing accidental exposure and ensuring personal safety during routine laboratory operations.

PPE CategoryItemSpecificationPurpose
Eye and Face Safety GlassesANSI Z87.1 approved, with side shields.[1]Protects eyes from dust particles and accidental splashes.
Face ShieldTo be worn over safety glasses if there is a significant splash hazard.[1][2]Provides an additional layer of protection for the entire face.
Hand Disposable GlovesNitrile gloves are recommended for incidental contact.[1][2]Prevents direct skin contact with the chemical.
Body Laboratory CoatStandard, long-sleeved lab coat.[1][2][3]Protects skin and personal clothing from spills and contamination.
Respiratory Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation.[4]Minimizes the inhalation of fine dust particles.
Footwear Closed-Toe ShoesSturdy, fully enclosed shoes.[1][2][3]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] The safety data sheet for the non-deuterated analog recommends refrigeration.[5][6]

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1][2][3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Weighing and Transfer :

    • Handle the solid powder carefully to avoid creating dust.[5][6]

    • Use a spatula or other appropriate tool for transferring the powder.

    • If weighing outside a ventilated enclosure, a dust mask is recommended.

  • Dissolving :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[7][8][9] Handle these solvents with appropriate care, as they may have their own specific hazards.

  • Post-Handling :

    • Clean any spills immediately by sweeping up the solid material and placing it in a designated waste container.[5][6]

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to maintaining a safe and compliant laboratory.

  • Unused Product :

    • As a non-hazardous substance, small quantities of surplus or non-recyclable this compound should be offered to a licensed disposal company.[10]

    • Follow your institution's specific guidelines for non-hazardous chemical waste disposal.[11][12][13]

  • Contaminated Materials :

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Empty Containers :

    • Ensure containers are fully empty.

    • Deface or remove the original label to prevent misuse.[12]

    • Dispose of the empty container in the regular trash or recycling, in accordance with your facility's procedures.[12]

  • Aqueous Waste :

    • For aqueous solutions of this compound, consult your institution's policy on sewer disposal.[14] Some facilities may permit the disposal of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[14] However, this is not a universal practice and requires verification.[12][14]

Workflow and Safety Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Safety Glasses, Gloves B Work in Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid Carefully to Avoid Dust B->C Proceed to Handling D Transfer to Reaction Vessel C->D E Add Solvent to Dissolve D->E F Clean Spills Immediately E->F After Use G Dispose of Waste in Designated Containers F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: A flowchart illustrating the safe handling procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.